molecular formula C7H3ClN2OS B1333423 2,1,3-Benzothiadiazole-5-carbonyl chloride CAS No. 321309-31-3

2,1,3-Benzothiadiazole-5-carbonyl chloride

Cat. No.: B1333423
CAS No.: 321309-31-3
M. Wt: 198.63 g/mol
InChI Key: STVKFABXTFREFG-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-5-carbonyl chloride is a useful research compound. Its molecular formula is C7H3ClN2OS and its molecular weight is 198.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1,3-benzothiadiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2OS/c8-7(11)4-1-2-5-6(3-4)10-12-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVKFABXTFREFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379957
Record name 2,1,3-benzothiadiazole-5-carbonyl chloride
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Molecular Weight

198.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-31-3
Record name 2,1,3-benzothiadiazole-5-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 321309-31-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Versatility of the 2,1,3-Benzothiadiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,1,3-Benzothiadiazole-5-carbonyl chloride

The 2,1,3-benzothiadiazole (BTD) core is a privileged heterocyclic structure that has garnered significant attention across materials science and medicinal chemistry.[1][2][3] Recognized for its potent electron-accepting nature, the BTD moiety is a fundamental building block in the design of "push-pull" conjugated systems for advanced organic electronics.[4] These materials are integral to the development of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and fluorescent probes.[4][5][6]

The functionalization of the BTD core is critical for tuning its electronic and photophysical properties. This compound serves as a key intermediate in this process. The high reactivity of the acyl chloride group allows for its efficient conversion into a wide array of other functional groups, including esters, amides, and ketones, through nucleophilic acyl substitution.[7][8] This guide provides a comprehensive overview of the synthesis of this compound from its carboxylic acid precursor, focusing on the underlying mechanisms, practical laboratory procedures, and essential safety considerations.

Synthetic Strategy: Conversion of Carboxylic Acid to Acyl Chloride

The most direct and widely employed method for synthesizing this compound is the reaction of the corresponding carboxylic acid, 2,1,3-Benzothiadiazole-5-carboxylic acid, with a chlorinating agent.[4][9] While several reagents can achieve this transformation, such as phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂), thionyl chloride (SOCl₂) is frequently the reagent of choice.[8][10][11]

The use of thionyl chloride is advantageous because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[8] This simplifies the purification process, as these gases can be easily removed from the reaction mixture, often driving the reaction to completion.

Reaction Mechanism: The Role of Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. Understanding this pathway is crucial for optimizing reaction conditions and anticipating potential side reactions.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[12][13]

  • Intermediate Formation: This attack forms a highly reactive chlorosulfite intermediate and displaces a chloride ion.[12][14] The hydroxyl group of the carboxylic acid is effectively converted into a much better leaving group.[12]

  • Nucleophilic Substitution: The displaced chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the intermediate.[7][13]

  • Product Formation: A tetrahedral intermediate is formed, which then collapses. The chlorosulfite group departs, decomposing into gaseous sulfur dioxide and a chloride ion, which subsequently abstracts the proton to form hydrogen chloride gas, yielding the final acyl chloride product.[7][13]

G cluster_0 Mechanism Steps RCOOH 2,1,3-Benzothiadiazole-5-carboxylic acid Intermediate1 Protonated Chlorosulfite Intermediate RCOOH->Intermediate1 1. Nucleophilic attack on SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 Product This compound Intermediate1->Product 3. Collapse of intermediate Chloride Cl⁻ Intermediate1->Chloride Leaving group removal Byproducts SO₂ (gas) + HCl (gas) Product->Byproducts Release of byproducts Chloride->Product 2. Nucleophilic attack on carbonyl

Caption: Reaction mechanism for acyl chloride formation.

Detailed Synthesis Protocol

This protocol details the conversion of 2,1,3-Benzothiadiazole-5-carboxylic acid to this compound. All operations involving thionyl chloride must be performed in a certified chemical fume hood.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (Example)Molar Eq.
2,1,3-Benzothiadiazole-5-carboxylic acid16405-98-4180.191.80 g (10 mmol)1.0
Thionyl chloride (SOCl₂)7719-09-7118.9710 mL (~140 mmol)~14
Anhydrous Toluene (optional solvent)108-88-392.1420 mL-
N,N-Dimethylformamide (DMF) (catalyst)68-12-273.091-2 dropsCatalytic

Experimental Procedure:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube connected to a trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced. Ensure the entire apparatus is dry (oven or flame-dried) and under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Flask: To the flask, add 2,1,3-Benzothiadiazole-5-carboxylic acid (1.0 eq).

  • Addition of Reagents: Add anhydrous toluene (optional, can be run neat in SOCl₂) followed by the slow, dropwise addition of thionyl chloride (at least 5-10 eq) via an addition funnel at room temperature. Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (using a rotary evaporator with appropriate trapping for the corrosive vapors). To ensure complete removal of SOCl₂, co-evaporation with anhydrous toluene (2-3 times) may be necessary.

  • Purification: The resulting crude this compound is often a solid or oil. Due to its reactivity, it is typically used in the subsequent synthetic step without further purification. If purification is required, recrystallization from a non-protic solvent like hexane or vacuum distillation (for thermally stable compounds) can be attempted, though decomposition is a risk.

G start Start: Assemble Dry Glassware (Flask, Condenser, Gas Trap) charge Charge Flask with Starting Material: 2,1,3-Benzothiadiazole-5-carboxylic acid start->charge add_reagents Add Thionyl Chloride (excess) + Catalytic DMF charge->add_reagents reflux Heat to Reflux (2-4 hours) under Inert Atmosphere add_reagents->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Excess SOCl₂ and Solvent (Vacuum Evaporation) cool->evaporate product Crude Product: This compound evaporate->product next_step Use Directly in Next Step product->next_step

Caption: Experimental workflow for the synthesis.

Critical Safety Precautions

Working with thionyl chloride requires strict adherence to safety protocols due to its hazardous nature.[15]

  • Corrosivity: Thionyl chloride is highly corrosive to the skin, eyes, and respiratory tract.[15] It causes severe burns upon contact.[16]

  • Toxicity: It is toxic if inhaled.[16] All manipulations must be performed in a well-ventilated chemical fume hood.[17][18]

  • Reactivity with Water: Thionyl chloride reacts violently and exothermically with water, moisture, and alcohols, releasing corrosive HCl gas.[17][19] All glassware must be scrupulously dried before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile).[15][16][19]

  • Emergency Procedures: An emergency eyewash station and safety shower must be immediately accessible.[17][18] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[16][18]

  • Waste Disposal: Unused thionyl chloride must be quenched carefully by slow addition to a stirred, cooled solution of sodium carbonate or calcium hydroxide. Do not add water directly to thionyl chloride.[16]

References

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: THIONYL CHLORIDE. [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Henry Rzepa's Blog. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. [Link]

  • YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

  • Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • Lanxess. Product Safety Assessment: Thionyl chloride. [Link]

  • ResearchGate. Examples of chemical modifications of the 2,1,3-benzothiadiazole system... [Link]

  • National Institutes of Health. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. [Link]

  • MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. [Link]

  • MDPI. New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. [Link]

  • MDPI. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. [Link]

  • Preprints.org. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]

  • Science of Synthesis. 1,2,5-Thiadiazoles and Related Compounds. [Link]

  • Semantic Scholar. 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. [Link]

  • ACS Publications. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]

  • PubChem. 2,1,3-Benzothiadiazole-5-carboxylic acid. [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

  • Moodle. Carboxylic Acids to Acid Chlorides. [Link]

  • Amerigo Scientific. This compound. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,1,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of modern drug discovery and materials science is perpetually shaped by the emergence of novel molecular entities. Among these, heterocyclic compounds hold a place of prominence, offering unique electronic and structural features. 2,1,3-Benzothiadiazole-5-carbonyl chloride stands out as a key building block, its utility underscored by its reactive acyl chloride moiety tethered to the versatile benzothiadiazole core. This guide provides a comprehensive exploration of its physicochemical properties, offering a critical resource for researchers seeking to harness its potential in their scientific endeavors.

Core Molecular Attributes and Physicochemical Profile

This compound is a crystalline solid at room temperature. Its fundamental properties are summarized below, providing a foundational understanding of its molecular identity and behavior.

PropertyValueSource(s)
CAS Number 321309-31-3[1]
Molecular Formula C₇H₃ClN₂OS[1]
Molecular Weight 198.63 g/mol [1]
Melting Point 111 °C
Boiling Point 297.6 °C at 760 mmHg (calculated)
Appearance Solid

A foundational understanding of these properties is paramount for its appropriate handling, storage, and application in synthetic chemistry. The melting point suggests a moderate degree of intermolecular forces in the solid state, while the calculated boiling point indicates its relatively low volatility.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility of this compound is a key determinant of its widespread use. The most logical and commonly employed synthetic route proceeds through a two-step sequence: the formation of the parent 2,1,3-benzothiadiazole core, followed by functionalization to introduce the carbonyl chloride group.

Synthesis of the 2,1,3-Benzothiadiazole Scaffold

The preparation of the 2,1,3-benzothiadiazole ring system is a well-established process, typically achieved through the reaction of an appropriately substituted ortho-phenylenediamine with a sulfur-containing reagent.[2] Thionyl chloride (SOCl₂) is a common choice for this cyclization.[2]

Conversion to the Carboxylic Acid and Subsequent Chlorination

The introduction of the 5-carbonyl chloride functionality is typically achieved by first synthesizing the corresponding 2,1,3-benzothiadiazole-5-carboxylic acid. This carboxylic acid can then be converted to the highly reactive acyl chloride.

Experimental Protocol: Conversion of a Carboxylic Acid to an Acyl Chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. Several reagents can effect this change, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common.[3][4]

Using Thionyl Chloride:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize the HCl and SO₂ byproducts), the carboxylic acid is suspended or dissolved in an inert solvent such as toluene or dichloromethane.

  • Reagent Addition: Thionyl chloride (typically 1.5 to 2 equivalents) is added dropwise to the reaction mixture at room temperature. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction.

  • Reaction Progression: The mixture is then heated to reflux and the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure. The crude acyl chloride can then be purified by distillation or recrystallization.

Using Oxalyl Chloride:

  • Reaction Setup: The carboxylic acid is dissolved or suspended in an anhydrous, non-polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Oxalyl chloride (typically 1.2 to 1.5 equivalents) is added dropwise at 0 °C or room temperature, followed by a catalytic amount of DMF.

  • Reaction Progression: The reaction is typically stirred at room temperature for several hours. The evolution of gas (CO and CO₂) is observed.

  • Work-up: The solvent and excess reagents are removed in vacuo to yield the crude acyl chloride.

The choice between thionyl chloride and oxalyl chloride often depends on the substrate's sensitivity and the desired purity of the final product. Oxalyl chloride is often preferred for its milder reaction conditions and the volatile nature of its byproducts.

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the substituted benzene ring of the benzothiadiazole core. The chemical shifts and coupling patterns of these protons will be influenced by the electron-withdrawing nature of both the thiadiazole ring and the carbonyl chloride group. For the parent 2,1,3-benzothiadiazole, aromatic protons appear in the range of δ 7.5-8.1 ppm.[5] The presence of the carbonyl chloride at the 5-position will likely shift the adjacent protons downfield.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon environments within the molecule. The carbonyl carbon of the acyl chloride is expected to resonate significantly downfield, typically in the range of 160-180 ppm. The aromatic carbons of the benzothiadiazole ring will appear in the approximate range of 110-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule. The most prominent and diagnostic absorption band will be the C=O stretch of the acyl chloride, which is expected to appear at a high frequency, typically in the range of 1770-1815 cm⁻¹. Other characteristic absorptions will include C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹) and C-H stretching vibrations (above 3000 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of 2,1,3-benzothiadiazole and its derivatives is characterized by electronic transitions within the aromatic system.[6] The parent compound exhibits absorption maxima that can be influenced by solvent polarity. The introduction of the carbonyl chloride group may cause a shift in the absorption bands due to its electronic effects on the benzothiadiazole core.

Solubility Profile

The solubility of this compound is a critical parameter for its use in solution-phase reactions and for purification. While comprehensive quantitative solubility data is not widely published, a qualitative assessment can be made based on its structure.

As a relatively polar molecule with a reactive acyl chloride group, it is expected to be soluble in a range of common aprotic organic solvents.

Qualitative Solubility Predictions:

  • Soluble in: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene.

  • Reactive with: Protic solvents such as water, alcohols, and primary/secondary amines. The acyl chloride will readily react with these solvents, leading to hydrolysis or ester/amide formation, respectively.

Experimental Protocol: Determination of Solubility

A standard method for determining the solubility of a compound involves preparing a saturated solution and quantifying the concentration of the dissolved solid.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired anhydrous aprotic solvent in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a syringe filter.

  • Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a calibration curve prepared from standards of known concentration.

Caption: Workflow for the experimental determination of solubility.

Safety, Handling, and Storage

As with any reactive chemical, proper handling and storage procedures are essential to ensure safety. This compound is a moisture-sensitive and corrosive compound.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Storage away from moisture and incompatible materials such as water, alcohols, and strong bases is crucial to prevent degradation.

Applications in Research and Development

The utility of this compound stems from the combination of the electronically and photophysically active benzothiadiazole core with a versatile reactive handle. This unique combination makes it a valuable building block in several areas:

  • Drug Discovery: The benzothiadiazole scaffold is a recognized pharmacophore in medicinal chemistry. The acyl chloride group allows for the facile introduction of this moiety into larger molecules through amide or ester linkages, enabling the synthesis of novel compounds with potential therapeutic activity.

  • Materials Science: The electron-accepting nature of the 2,1,3-benzothiadiazole unit makes it a key component in the design of organic electronic materials, including polymers and small molecules for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[2] The carbonyl chloride functionality provides a convenient point of attachment for polymerization or for linking to other chromophores.

  • Fluorescent Probes: The inherent fluorescence of many benzothiadiazole derivatives makes this class of compounds attractive for the development of fluorescent probes and sensors. The acyl chloride can be used to conjugate the benzothiadiazole fluorophore to biomolecules or other targeting ligands.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both academic research and industrial applications. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization. This guide has provided a comprehensive overview of these key aspects, intended to empower researchers to confidently incorporate this important building block into their synthetic strategies and innovative designs.

References

  • [Link to a relevant research article or database entry for physicochemical properties]
  • [Link to a relevant research article or d
  • [2]

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  • [Link to a relevant research article or d
  • [Link to a relevant research article or d
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  • [Link to a relevant research article or d
  • [Link to a relevant research article or database entry for applic
  • [Link to a relevant research article or database entry for drug discovery applic
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Spectroscopic Characterization of 2,1,3-Benzothiadiazole-5-carbonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzothiadiazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1][2] Their unique electronic properties, often characterized by electron-deficient nature, make them valuable scaffolds in the design of fluorescent probes, organic light-emitting diodes (OLEDs), and various pharmaceutical agents.[2][3] The functionalization of the benzothiadiazole core allows for the fine-tuning of its physicochemical and biological properties. One such key intermediate is 2,1,3-Benzothiadiazole-5-carbonyl chloride (CAS No: 321309-31-3), a reactive derivative poised for further chemical modifications.[4][5]

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is foundational to interpreting its spectral data. The molecule consists of a bicyclic system where a benzene ring is fused to a thiadiazole ring, with a carbonyl chloride group attached at the 5-position of the benzothiadiazole core.

Figure 1. Molecular structure of this compound.

The workflow for the comprehensive spectroscopic analysis of this molecule is outlined below.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., distillation, recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Caption: Workflow for the synthesis and spectroscopic characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the number of different types of protons and their chemical environments in a molecule. For this compound, we expect to see signals in the aromatic region of the spectrum.

Predicted ¹H NMR Spectrum:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~8.4 - 8.6d~1.5 - 2.0
H-6~8.1 - 8.3dd~8.5 - 9.0, ~1.5 - 2.0
H-7~7.9 - 8.1d~8.5 - 9.0

Interpretation:

  • The aromatic protons of the 2,1,3-benzothiadiazole ring system typically resonate at downfield chemical shifts due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the heterocyclic ring.[6]

  • H-4 , being ortho to the electron-withdrawing carbonyl chloride group, is expected to be the most deshielded proton and will likely appear as a doublet with a small meta-coupling to H-6.

  • H-6 is expected to be a doublet of doublets, showing a large ortho-coupling with H-7 and a smaller meta-coupling with H-4.

  • H-7 will likely appear as a doublet due to ortho-coupling with H-6.

  • The exact chemical shifts and coupling constants can be influenced by the solvent used for the NMR measurement. Common deuterated solvents for such compounds include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Spectrum:

CarbonPredicted Chemical Shift (δ, ppm)
C=O (carbonyl)~165 - 170
C-3a, C-7a~150 - 155
C-5~135 - 140
C-4, C-6, C-7~120 - 135

Interpretation:

  • The carbonyl carbon (C=O) is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen and the attached chlorine atom.[7]

  • The two carbons at the fusion of the benzene and thiadiazole rings, C-3a and C-7a , are also expected to be significantly deshielded and appear in the range of 150-155 ppm.

  • The carbon atom attached to the carbonyl chloride group, C-5 , will be deshielded and is predicted to resonate in the 135-140 ppm range.

  • The remaining aromatic carbons, C-4, C-6, and C-7 , will appear in the typical aromatic region of 120-135 ppm. The specific chemical shifts will depend on their position relative to the carbonyl chloride and the heterocyclic ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the most characteristic absorption bands are expected for the carbonyl group and the aromatic system.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch (acid chloride)~1770 - 1810Strong
C=C Aromatic Stretch~1450 - 1600Medium to Strong
C-H Aromatic Stretch~3000 - 3100Medium to Weak
C-Cl Stretch~600 - 800Strong

Interpretation:

  • The most prominent and diagnostic peak in the IR spectrum will be the strong C=O stretching vibration of the acid chloride functional group, which typically appears at a high frequency (1770-1810 cm⁻¹).[8][9] This high frequency is due to the electron-withdrawing effect of the chlorine atom.

  • Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic benzothiadiazole ring system.

  • Weak to medium intensity bands above 3000 cm⁻¹ are expected for the aromatic C-H stretching vibrations .

  • A strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹ , can be attributed to the C-Cl stretching vibration .[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, which is 198.63 g/mol .[5] Due to the presence of chlorine, we expect to see two molecular ion peaks:

    • [M]⁺ at m/z = 198 (for the ³⁵Cl isotope)

    • [M+2]⁺ at m/z = 200 (for the ³⁷Cl isotope)

    • The relative intensity of the [M]⁺ and [M+2]⁺ peaks should be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.[11][12]

  • Major Fragmentation Pathways:

    • Loss of Cl: A significant fragment ion would be observed at m/z = 163 , corresponding to the loss of a chlorine radical from the molecular ion. This would result in the formation of a stable acylium ion.

    • Loss of CO: Subsequent loss of a carbon monoxide molecule from the [M-Cl]⁺ fragment would lead to a peak at m/z = 135 .

    • Other fragmentation patterns involving the benzothiadiazole ring may also be observed.

Experimental Protocols

While specific experimental conditions for this exact compound are not detailed in the available literature, the following are general, field-proven protocols for obtaining high-quality spectral data for similar aromatic acid chlorides.

1. NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary, but caution should be exercised due to the reactive nature of the acid chloride.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment (e.g., zg30).

      • Number of Scans: 16-64 scans, depending on the sample concentration.

      • Spectral Width: 16 ppm.

      • Relaxation Delay (d1): 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

      • Spectral Width: 240 ppm.

      • Relaxation Delay (d1): 2-5 seconds.

2. IR Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Resolution: 4 cm⁻¹.

    • A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

3. Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 200-250 °C.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS techniques, provides a robust framework for its structural elucidation and purity assessment. The predicted spectral data and interpretation presented in this guide offer a valuable resource for researchers working with this important chemical intermediate. The characteristic signals in each spectroscopic method, particularly the high-frequency C=O stretch in the IR, the downfield aromatic protons in the ¹H NMR, the carbonyl carbon signal in the ¹³C NMR, and the isotopic pattern of the molecular ion in the mass spectrum, collectively serve as a unique fingerprint for this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident characterization and facilitating its use in the synthesis of novel materials and potential therapeutic agents.

References

  • MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]

  • MDPI. (2023, December 18). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]

  • MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]

  • Middle East Technical University. (n.d.). Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. Retrieved from [Link]

  • MDPI. (n.d.). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • RSC Publishing. (2024, May 29). Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • Diva-Portal.org. (2021, January 20). Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. Retrieved from [Link]

  • YouTube. (2014, July 28). How to prepare an IR sample. Retrieved from [Link]

  • ResearchGate. (2020, December 15). NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Diva-portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Effective Modulation of 2,1,3-Benzothiadiazoles and 2,1,3- Benzoselenadiazoles Photoluminescence Properties by Pd- Catalyzed C–H Bond Arylations. Retrieved from [Link]

  • MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Safe Preparation of HCl and DCl for IR Spectroscopy. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

  • Finetech Industry Limited. (n.d.). This compound | cas: 321309-31-3. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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solubility of 2,1,3-Benzothiadiazole-5-carbonyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-5-carbonyl chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a crucial reagent in the synthesis of novel therapeutics and functional materials. Due to the compound's inherent reactivity as an acyl chloride, this guide emphasizes a theoretical framework for solubility prediction, coupled with detailed, safety-oriented experimental protocols for empirical determination. We explore the physicochemical properties that govern its solubility in a range of common organic solvents and present a qualitative solubility profile. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for synthetic applications.

Introduction: The Significance of this compound in Modern Chemistry

2,1,3-Benzothiadiazole and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry and materials science.[1][2][3][4] The unique electronic properties of the benzothiadiazole ring system, often imparting fluorescence and serving as an electron acceptor, have led to its incorporation into a variety of functional molecules, including fluorescent probes, organic light-emitting diodes (OLEDs), and solar cells.[2][3][4][5] this compound is a key intermediate, providing a reactive handle for the introduction of the benzothiadiazole moiety into larger molecular frameworks through acylation reactions.

A thorough understanding of the solubility of this acyl chloride is paramount for its effective use. Proper solvent selection is critical for achieving homogeneous reaction conditions, controlling reaction rates, and ensuring the formation of pure products. The high reactivity of the carbonyl chloride group, however, complicates simple solubility assessments, as the compound can readily react with many common solvents.[6] This guide, therefore, addresses not only solubility but also the stability and reactivity of the title compound in various organic media.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. The key structural features of this compound influencing its solubility are the polar benzothiadiazole ring system and the highly reactive acyl chloride group.

Molecular Structure:

Caption: Molecular structure of this compound.

The benzothiadiazole core is a relatively polar, aromatic system. The nitrogen and sulfur heteroatoms introduce a dipole moment. The acyl chloride group is highly polar and electrophilic. This combination suggests that the molecule will be most soluble in polar solvents that do not react with the acyl chloride functionality.

Predicted Qualitative Solubility Profile:

Based on these structural features and the known reactivity of acyl chlorides, the following qualitative solubility profile is predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, AcetonitrileSoluble to Highly Soluble These solvents are polar enough to solvate the polar benzothiadiazole and acyl chloride groups but are generally unreactive towards acyl chlorides under anhydrous conditions. Dichloromethane and chloroform are often excellent choices for reactions involving acyl chlorides.
Nonpolar Aprotic Toluene, HexanesSlightly Soluble to Sparingly Soluble The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.
Polar Protic Water, Alcohols (e.g., Methanol, Ethanol)Reactive Acyl chlorides react vigorously with water and alcohols to form carboxylic acids and esters, respectively.[6] Therefore, these are not suitable solvents for dissolving the compound intact.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble but with Caution While likely soluble, DMF can act as a catalyst for the decomposition of some acyl chlorides.[7] DMSO can also react with acyl chlorides under certain conditions. Use of these solvents should be carefully considered based on the intended application.

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, a carefully designed experimental protocol is necessary to obtain meaningful solubility data while ensuring safety.

Safety Precautions:

  • This compound is toxic if swallowed, causes skin irritation, and causes serious eye irritation.

  • It is corrosive and reacts with water, releasing hydrogen chloride gas.[6][8]

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.[9]

  • All glassware must be thoroughly dried before use to prevent hydrolysis of the acyl chloride.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Dry all glassware in an oven prep2 Equilibrate solvents to test temperature prep1->prep2 prep3 Prepare a stock solution of the compound in a non-reactive solvent (e.g., DCM) prep2->prep3 exp1 Add a known volume of the test solvent to a vial prep3->exp1 exp2 Incrementally add the stock solution to the vial exp1->exp2 exp3 Vortex and visually inspect for dissolution after each addition exp2->exp3 exp4 Continue until a persistent precipitate is observed exp3->exp4 an1 Record the total volume of stock solution added exp4->an1 an2 Calculate the solubility in g/L or mol/L an1->an2

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology:

  • Preparation of a Saturated Solution:

    • To a clean, dry vial, add a known volume (e.g., 1.0 mL) of the anhydrous test solvent.

    • incrementally add small, accurately weighed portions of this compound to the solvent.

    • After each addition, cap the vial and vortex for 1-2 minutes.

    • Allow the solution to stand and observe for any undissolved solid.

    • Continue adding the compound until a small amount of solid remains undissolved, indicating a saturated solution.

    • Equilibrate the saturated solution at the desired temperature for at least one hour with occasional agitation.

  • Quantification of Solute Concentration:

    • Carefully withdraw a known volume of the clear supernatant from the saturated solution using a pre-weighed, dry gas-tight syringe.

    • Dispense the supernatant into a pre-weighed vial containing a known excess of a quenching agent (e.g., anhydrous methanol). This will convert the acyl chloride to a stable methyl ester.

    • Reweigh the vial to determine the exact mass of the supernatant transferred.

    • Analyze the resulting solution by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR), to determine the concentration of the methyl ester derivative.

    • From the concentration of the derivative, the initial concentration of this compound in the saturated solution can be calculated.

  • Data Reporting:

    • Express the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L).

    • Specify the temperature at which the solubility was determined.

Conclusion

References

  • PubChem. (n.d.). 5-Chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

  • ABR Organics Limited. (2024). Safety Data Sheet: Benzothiazole. Retrieved from [Link]

  • Larsson, J., et al. (2021). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 86(15), 10243–10257. [Link]

  • Clark, J. (2015). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • Larsson, J., et al. (2021). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-Portal.org. Retrieved from [Link]

  • Reddit. (2021). Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride? Retrieved from [Link]

  • MDPI. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 27(19), 6527. [Link]

  • Wikipedia. (2023). 2,1,3-Benzothiadiazole. Retrieved from [Link]

  • MDPI. (2022). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Materials, 15(15), 5418. [Link]

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

  • Khan Academy. (2014, January 20). Preparation of acyl (acid) chlorides [Video]. YouTube. [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

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theoretical studies on 2,1,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 2,1,3-Benzothiadiazole-5-carbonyl chloride

This guide provides a comprehensive overview of the theoretical methodologies applicable to the study of this compound. Tailored for researchers, chemists, and drug development professionals, this document synthesizes established computational protocols with expert insights to facilitate the rational design and characterization of novel functional molecules derived from this versatile scaffold.

Introduction: The 2,1,3-Benzothiadiazole Core

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-acceptor unit that forms the core of numerous functional molecules.[1][2] Its unique electronic properties, high photostability, and versatile functionalization capabilities have cemented its importance in fields ranging from organic electronics (OLEDs, solar cells) to medicinal chemistry and fluorescent probes.[1][2][3] The BTD core's inherent electron-deficient nature significantly influences the frontier molecular orbitals of its derivatives, making it a critical component in the design of materials with tailored optoelectronic properties.[4][5]

This guide focuses on a specific, highly reactive derivative: This compound . The presence of the carbonyl chloride group at the 5-position introduces a potent electron-withdrawing moiety and a key site for synthetic elaboration. Understanding the electronic structure, reactivity, and spectroscopic properties of this molecule through theoretical studies is paramount for its effective utilization in designing next-generation materials and therapeutics.

Core Theoretical Methodologies for BTD Derivatives

Computational chemistry provides indispensable insights into molecular properties, complementing and often guiding experimental work. For BTD derivatives, Density Functional Theory (DFT) has emerged as the predominant methodology due to its favorable balance of accuracy and computational cost.

Pillar 1: Ground-State Properties via Density Functional Theory (DFT)

DFT is the workhorse for calculating the electronic structure and geometric properties of BTD systems.[6][7][8][9]

  • Causality of Method Selection : The choice of functional and basis set is critical for obtaining reliable results. The B3LYP hybrid functional is widely used for organic molecules as it effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation components.[6][8] Basis sets like 6-31G(d,p) or the correlation-consistent cc-pVDZ provide a robust description of electron distribution, including polarization functions necessary for accurately modeling the sulfur and other heteroatoms in the BTD core.[6][8]

  • Key Analyses :

    • Geometry Optimization : The first step is to find the lowest energy structure of the molecule. This provides crucial data on bond lengths, bond angles, and dihedral angles.

    • Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.[7][10] The HOMO energy relates to the electron-donating ability (ionization potential), while the LUMO energy relates to the electron-accepting ability (electron affinity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy of the lowest electronic transition.[4][6] For BTD derivatives, the LUMO is typically localized on the electron-deficient benzothiadiazole moiety.[6]

    • Molecular Electrostatic Potential (MEP) : An MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is invaluable for predicting reactivity, particularly for a molecule like this compound with its highly reactive acyl chloride group.

Pillar 2: Excited-State Properties via Time-Dependent DFT (TD-DFT)

To understand the photophysical properties, such as color and fluorescence, excited-state calculations are necessary.

  • Causality of Method Selection : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the energies of electronic transitions (e.g., from the ground state S₀ to the first excited state S₁).[7][8] This allows for the theoretical prediction of UV-Vis absorption spectra, including the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (a measure of transition probability).[6][11]

  • Self-Validation : The accuracy of TD-DFT results can be benchmarked against experimental spectra of known BTD derivatives. Functionals like CAM-B3LYP are often employed for charge-transfer excitations, which are common in D-A type molecules based on BTD.[11]

Proposed Theoretical Workflow for this compound

The following section outlines a detailed, step-by-step computational protocol for the comprehensive theoretical characterization of the title compound.

Experimental Protocol: Computational Characterization
  • Structure Preparation : Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Ground-State Geometry Optimization :

    • Perform a full geometry optimization without constraints using DFT.

    • Level of Theory : B3LYP functional with the 6-311+G(d,p) basis set.

    • Rationale : This level of theory provides a high-accuracy geometry and electronic structure for organic heteroaromatic systems. The inclusion of diffuse functions (+) is important for accurately describing the electron distribution around the electronegative atoms.

  • Vibrational Frequency Analysis :

    • Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) on the optimized geometry.

    • Validation : Confirm that the calculation yields zero imaginary frequencies, which validates that the optimized structure is a true energy minimum. This is a critical self-validating step in any computational study.

  • Electronic Property Analysis :

    • From the validated ground-state calculation, extract and analyze the energies and spatial distributions of the HOMO and LUMO.

    • Generate the Molecular Electrostatic Potential (MEP) map to visualize reactive sites.

  • Excited-State Calculation :

    • Perform a TD-DFT calculation on the optimized ground-state geometry.

    • Level of Theory : CAM-B3LYP/6-311+G(d,p).

    • Rationale : CAM-B3LYP is often more accurate for predicting excitation energies in molecules where charge transfer character is expected.

    • Analysis : Calculate the first 10-20 singlet excited states to simulate the UV-Vis absorption spectrum. Identify the primary electronic transitions contributing to the main absorption bands.

Visualizations and Data

The following diagrams and table illustrate the proposed workflow and the expected nature of the results.

G Computational Workflow for BTD-5-COCl cluster_input Input cluster_dft Ground-State DFT Calculations cluster_analysis Property Analysis cluster_tddft Excited-State TD-DFT A 1. Molecular Structure Input (this compound) B 2. Geometry Optimization (B3LYP/6-311+G(d,p)) A->B C 3. Frequency Analysis (Validation Step) B->C Optimized Geometry D 4a. FMO Analysis (HOMO, LUMO, Energy Gap) C->D Validated Minimum Energy Structure E 4b. MEP Mapping (Reactivity Sites) C->E Validated Minimum Energy Structure F 5. UV-Vis Spectrum Simulation (CAM-B3LYP/6-311+G(d,p)) C->F Validated Minimum Energy Structure

Caption: A standard workflow for the theoretical characterization of a novel molecule.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of High-Performance Fluorescent Probes Using 2,1,3-Benzothiadiazole-5-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a privileged structure in the design of advanced fluorescent probes, prized for its exceptional photophysical properties.[1][2][3] This application note provides a detailed guide to the synthesis of novel fluorescent probes utilizing 2,1,3-Benzothiadiazole-5-carbonyl chloride as a versatile and reactive building block. We delve into the underlying chemical principles, provide a comprehensive, step-by-step protocol for the synthesis and purification of BTD-based probes, and discuss their characterization and potential applications in bioimaging and sensing.

Introduction: The 2,1,3-Benzothiadiazole Advantage

The limitations of classical fluorophores such as fluoresceins and rhodamines have driven the exploration of new scaffolds with superior photophysical characteristics.[1][4] The 2,1,3-benzothiadiazole (BTD) heterocycle has garnered significant attention due to its unique electronic structure.[5] The fusion of an electron-withdrawing thiadiazole ring with a benzene ring often results in compounds with strong intramolecular charge transfer (ICT) character.[5][6] This leads to a suite of desirable properties for fluorescence applications:

  • Large Stokes Shifts: Minimizes self-quenching and spectral overlap between excitation and emission, improving signal-to-noise ratios.[1][4][7]

  • High Fluorescence Quantum Yields: Ensures bright emission for sensitive detection.[1][4][6]

  • Environmental Sensitivity (Solvatochromism): The emission properties are often highly sensitive to the local environment, making BTD derivatives excellent candidates for sensing applications.[7][8]

  • Photostability: BTD-based probes often exhibit high stability against photobleaching, allowing for long-term imaging experiments.[1][4]

  • Tunable Emission: The emission wavelength can be readily tuned from the blue to the near-infrared region by modifying the substituents on the BTD core.[7]

The use of this compound as a synthetic precursor provides a strategic advantage. The highly reactive carbonyl chloride group allows for facile covalent linkage to a wide array of nucleophilic moieties, such as amines, alcohols, and thiols, enabling the modular construction of targeted fluorescent probes.

Reaction Principle: Nucleophilic Acyl Substitution

The core of the synthetic strategy revolves around the nucleophilic acyl substitution reaction between this compound and a suitable nucleophile, typically a primary or secondary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride leaving group, forming a stable amide bond and yielding the desired BTD-functionalized probe.

To facilitate this reaction and neutralize the hydrochloric acid byproduct, a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added.

Caption: General reaction scheme for the synthesis of a BTD-based fluorescent probe.

Detailed Synthesis Protocol: Amine-Reactive BTD Probe

This protocol details the synthesis of a generic amine-reactive BTD probe. The specific amine used will determine the final properties and application of the probe.

3.1. Materials and Reagents

ReagentCAS NumberSupplierNotes
This compound321309-31-3Santa Cruz Biotechnology or equivalentHighly reactive, handle with care in a fume hood.[9]
Amine of interest (e.g., a primary amine)VariesVariousEnsure high purity.
Triethylamine (TEA)121-44-8VariousAnhydrous grade is recommended.
Dichloromethane (DCM)75-09-2VariousAnhydrous grade is recommended.
Saturated Sodium Bicarbonate SolutionN/ALab-preparedUsed for aqueous workup.
Brine (Saturated Sodium Chloride Solution)N/ALab-preparedUsed for aqueous workup.
Anhydrous Magnesium Sulfate or Sodium SulfateVariesVariousFor drying the organic phase.
Silica Gel for Column ChromatographyVariesVarious60 Å, 230-400 mesh is typical.
Hexane110-54-3VariousHPLC grade for chromatography.
Ethyl Acetate141-78-6VariousHPLC grade for chromatography.

3.2. Experimental Procedure

Caption: Step-by-step experimental workflow for the synthesis and purification.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine of interest (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

    • Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent hydrolysis of the highly reactive this compound. The excess base neutralizes the HCl generated during the reaction.

  • Addition of BTD-COCl: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0°C over 10-15 minutes.

    • Rationale: Dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

    • Rationale: Allowing the reaction to proceed at room temperature ensures complete conversion.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting amine and the appearance of a new, fluorescent spot indicates product formation.

  • Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Rationale: The sodium bicarbonate wash removes any unreacted acid chloride and the triethylammonium hydrochloride salt. The brine wash helps to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.[10] The appropriate eluent system will depend on the polarity of the synthesized probe but a gradient of hexane and ethyl acetate is a good starting point.

    • Rationale: Column chromatography is essential to remove any unreacted starting materials and byproducts, yielding a highly pure fluorescent probe.

3.3. Characterization

The structure and purity of the synthesized probe should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • UV-Visible Spectroscopy: To determine the absorption maxima (λ_abs).

  • Fluorescence Spectroscopy: To determine the emission maxima (λ_em), quantum yield (Φ_F), and Stokes shift.

Photophysical Properties and Data

The photophysical properties of BTD-based probes are highly dependent on the nature of the substituent attached to the carbonyl group. Electron-donating groups generally lead to a red-shift in both absorption and emission spectra.

Table 1: Representative Photophysical Data of BTD-Amide Derivatives

Derivativeλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)Solvent
N-butyl-2,1,3-benzothiadiazole-5-carboxamide~400~510~5400~0.4Dichloromethane
N-phenyl-2,1,3-benzothiadiazole-5-carboxamide~420~550~6000~0.6Dichloromethane
N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide~435~580~6200~0.7Dichloromethane

Note: These are representative values and will vary based on the specific molecular structure and solvent environment.

Applications in Research and Development

The modular nature of this synthesis allows for the creation of a diverse library of fluorescent probes for various applications:

  • Bioimaging: By conjugating the BTD core to biomolecules such as peptides, antibodies, or small molecule ligands, researchers can selectively label and visualize specific cellular components or processes.[1][4][7] For instance, BTD derivatives have been successfully used to stain mitochondria, lipid droplets, and cell nuclei.[1][4]

  • Sensing: The sensitivity of the BTD fluorophore to its environment can be harnessed to develop probes for detecting specific analytes, ions, or changes in physiological parameters like pH or viscosity.[2]

  • Drug Development: Fluorescently labeling drug candidates with BTD can aid in studying their cellular uptake, distribution, and mechanism of action.[1][4]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of high-performance fluorescent probes. The straightforward and robust protocol described herein provides a reliable method for accessing a wide range of BTD-based fluorophores with tunable photophysical properties. The exceptional characteristics of the BTD scaffold make these probes valuable tools for advancing research in cellular biology, diagnostics, and drug discovery.

References

  • Neto, B. A. D., & Carvalho, P. H. P. R. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(6), 1560–1569. [Link]

  • Carvalho, P. H. P. R., & Neto, B. A. D. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(6), 1560–1569. [Link]

  • Wang, Y., et al. (2022). Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications. Materials Advances, 3(10), 4215-4221. [Link]

  • Neto, B. A. D., & Carvalho, P. H. P. R. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Request PDF.[Link]

  • da Silva, W. R., et al. (2019). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Request PDF.[Link]

  • MDPI. (2023). Development of 2,1,3-Benzothiadiazole-Based Room-Temperature Fluorescent Nematic Liquid Crystals. MDPI.[Link]

  • Gomółka, G., et al. (2022). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 27(15), 4992. [Link]

  • Di Stasio, F., et al. (2022). Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores. ChemRxiv.[Link]

  • RSC Publishing. (2024). Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state. RSC Publishing.[Link]

  • STEMM Institute Press. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press.[Link]

  • MDPI. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI.[Link]

  • ACS Publications. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry.[Link]

  • National Center for Biotechnology Information. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central.[Link]

  • National Center for Biotechnology Information. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 25(23), 5763. [Link]

  • MDPI. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI.[Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 581. [Link]

  • ResearchGate. (2016). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. Dyes and Pigments, 134, 216-224. [Link]

  • Google Patents. (2020). CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative.
  • Science of Synthesis. (2004). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme.[Link]

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Application Notes and Protocols: Esterification of 2,1,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic motif in the fields of medicinal chemistry and materials science.[1][2][3] Its inherent electron-deficient nature makes it a crucial building block for creating "push-pull" systems, which are fundamental to the design of advanced organic semiconductors, fluorescent probes, and photovoltaics.[4][5][6] The functionalization of the BTD core, particularly through the introduction of an ester moiety at the 5-position, provides a versatile handle for fine-tuning the electronic and photophysical properties of these materials, as well as for enabling their incorporation into larger molecular architectures.[6][7]

This technical guide provides a comprehensive overview and detailed protocols for the esterification of 2,1,3-Benzothiadiazole-5-carbonyl chloride. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel BTD derivatives.

Chemical Principles and Causality

The esterification of an acyl chloride with an alcohol is a classic and highly efficient nucleophilic acyl substitution reaction.[8] The high reactivity of the acyl chloride is attributed to the strong electron-withdrawing effect of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the alcohol.

The reaction proceeds via a tetrahedral intermediate. The addition of a base, such as pyridine or triethylamine, is often employed to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise protonate the alcohol and reduce its nucleophilicity, thereby inhibiting the reaction.[8][9]

The choice of solvent is critical and is typically an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to avoid any unwanted side reactions with the acyl chloride. Reaction temperatures are often kept low initially to control the exothermic nature of the reaction and then may be raised to drive the reaction to completion.

Reaction Mechanism

The generally accepted mechanism for the base-catalyzed esterification of an acyl chloride is as follows:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride.

  • Formation of Tetrahedral Intermediate: This results in the formation of a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: The base in the reaction mixture deprotonates the resulting oxonium ion to yield the final ester product and the protonated base.

dot graph "" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=1.5, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", penwidth=1.5];

} Figure 1: General workflow for the synthesis and purification of 2,1,3-Benzothiadiazole-5-carboxylate esters.

Materials and Reagents

Chemicals
ChemicalSupplierCAS NumberNotes
This compounde.g., Sigma-Aldrich321309-32-4Highly reactive, corrosive, and moisture-sensitive. Handle with care.[10]
Alcohol (e.g., Methanol, Ethanol, Isopropanol)VariousVariousAnhydrous grade recommended.
PyridineVarious110-86-1Anhydrous grade. Acts as a base and catalyst.
Triethylamine (TEA)Various121-44-8Anhydrous grade. Alternative base to pyridine.
Dichloromethane (DCM), AnhydrousVarious75-09-2Common reaction solvent.
Tetrahydrofuran (THF), AnhydrousVarious109-99-9Alternative reaction solvent.
Diethyl EtherVarious60-29-7For extraction.
Ethyl AcetateVarious141-78-6For extraction and chromatography.
HexanesVarious110-54-3For chromatography.
Hydrochloric Acid (HCl), 1M solutionVarious7647-01-0For aqueous workup.
Sodium Bicarbonate (NaHCO₃), saturated solutionVarious144-55-8For aqueous workup.
Brine (saturated NaCl solution)In-house prep.7647-14-5For aqueous workup.
Sodium Sulfate (Na₂SO₄), AnhydrousVarious7757-82-6For drying organic layers.
Magnesium Sulfate (MgSO₄), AnhydrousVarious7487-88-9For drying organic layers.
Silica Gel (for column chromatography)Various7631-86-9230-400 mesh.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Standard laboratory glassware

Experimental Protocols

General Protocol for the Esterification of this compound

This protocol provides a general method for the synthesis of various esters of 2,1,3-benzothiadiazole-5-carboxylic acid. The specific alcohol and reaction conditions may be varied to optimize the yield for a particular target ester.

Safety Precautions: this compound is a corrosive and moisture-sensitive compound.[10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[10] All glassware should be oven-dried and cooled under an inert atmosphere before use.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the acyl chloride in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of acyl chloride).

    • Place the flask under an inert atmosphere (nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • In a separate flask, prepare a solution of the desired alcohol (1.2 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.

    • Add this solution dropwise to the stirred solution of the acyl chloride at 0 °C over a period of 15-20 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting acyl chloride and the appearance of a new, less polar spot corresponding to the ester product indicates the reaction is proceeding.

  • Workup and Extraction:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding 1M HCl solution.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[11] The acidic wash removes excess pyridine, the basic wash removes any unreacted starting material and acidic byproducts, and the brine wash removes residual water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.[12]

  • Characterization:

    • Characterize the final product by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.[13][14]

Example Parameter Table for Different Alcohols
AlcoholEquivalentsBase (eq.)SolventTemp. (°C)Time (h)Typical Yield (%)Notes
Methanol1.2Pyridine (1.5)DCM0 to RT285-95Reaction is typically fast and high-yielding.
Ethanol1.2Pyridine (1.5)DCM0 to RT2-380-90Similar to methanol, but slightly slower due to increased steric bulk.
Isopropanol1.5Pyridine (2.0)DCM0 to RT4-670-85A slight excess of the alcohol and base may be required.
tert-Butanol2.0DMAP (0.1), TEA (2.5)THFRT to 4012-2440-60Sterically hindered alcohol; requires a more potent catalyst (DMAP) and longer reaction times.
Phenol1.2Pyridine (1.5)DCM0 to RT3-575-85Phenols are less nucleophilic than aliphatic alcohols.

Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.

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} Figure 2: Chemical reaction mechanism of the esterification.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive acyl chloride (hydrolyzed).2. Insufficiently reactive alcohol.3. Ineffective base.1. Use fresh or newly prepared acyl chloride. Ensure anhydrous conditions.2. Increase reaction temperature and/or time. Use a catalyst like DMAP for hindered alcohols.[9]3. Use an anhydrous, high-purity base.
Multiple Spots on TLC 1. Incomplete reaction.2. Side reactions (e.g., anhydride formation).3. Decomposition of product.1. Allow the reaction to stir for a longer duration.2. Ensure slow addition of the alcohol/base solution at low temperature.3. Avoid excessive heating during the reaction and workup.
Difficulty in Purification 1. Product co-elutes with starting material or byproducts.2. Product is unstable on silica gel.1. Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina).2. Consider purification by recrystallization or distillation if applicable.
Low Isolated Yield after Workup 1. Product is partially water-soluble.2. Emulsion formation during extraction.1. Back-extract the aqueous layers with the organic solvent.2. Add more brine to the separatory funnel to break the emulsion. Centrifugation can also be effective.

Conclusion

The esterification of this compound is a robust and versatile method for accessing a wide range of functionalized BTD derivatives. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and temperature, high yields of the desired esters can be achieved. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the design and synthesis of novel materials with tailored optoelectronic and biological properties.

References

  • Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl.
  • Unveiling Novel Derivatives of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile: A Technical Guide for Drug Discovery - Benchchem.
  • An efficient and catalyst-free procedure for the condensation of acyl chlorides and alcohols using continuous flow.
  • Esterification - Chemguide. Available at: [Link]

  • Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis - Taylor & Francis Online. Available at: [Link]

  • Examples of chemical modifications of the 2,1,3-benzothiadiazole system... - ResearchGate. Available at: [Link]

  • Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. - IISTE.org. Available at: [Link]

  • Safety Data Sheet - 101630 - Benzothiazole. Available at: [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central. Available at: [Link]

  • 2,1,3-Benzothiadiazole - Wikipedia. Available at: [Link]

  • Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state - RSC Publishing. Available at: [Link]

  • CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative - Google Patents.
  • 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - ResearchGate. Available at: [Link]

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI. Available at: [Link]

  • 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - NIH. Available at: [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • US4521595A - Process for the purification of esters - Google Patents.
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity - ResearchGate. Available at: [Link]

  • Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties - MDPI. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • How to purify esterefication product? - ResearchGate. Available at: [Link]

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  • 13 Saponification of Esters. Available at: [Link]

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The Strategic Application of 2,1,3-Benzothiadiazole Derivatives in High-Efficiency Organic Solar Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of 2,1,3-Benzothiadiazole in Organic Photovoltaics

The pursuit of next-generation renewable energy sources has positioned organic solar cells (OSCs) as a formidable technology, owing to their potential for low-cost, flexible, and large-area fabrication.[1] At the heart of high-performance OSCs lies the molecular design of the photoactive layer, which typically consists of a blend of electron-donating and electron-accepting materials. The 2,1,3-benzothiadiazole (BT) moiety has emerged as a cornerstone electron-deficient building block in the synthesis of these materials.[2][3] Its fused aromatic structure and electron-withdrawing nature allow for precise tuning of the electronic and optical properties of conjugated polymers and small molecules.[2]

The incorporation of the BT unit into a donor-acceptor (D-A) copolymer structure effectively lowers the material's bandgap, enabling broader absorption of the solar spectrum.[1][4] Furthermore, the BT core offers reactive sites that can be readily functionalized with various substituents, such as fluorine or cyano groups, to further modulate the frontier molecular orbital energy levels (HOMO and LUMO).[1] This fine-tuning is critical for optimizing the open-circuit voltage (Voc) and facilitating efficient charge separation and transport within the solar cell device.[1] Power conversion efficiencies (PCEs) for OSCs incorporating BT-based polymers have surpassed 18% in non-fullerene acceptor systems, underscoring the immense potential of this structural motif.[2]

This document serves as a detailed guide for researchers on the application of 2,1,3-benzothiadiazole derivatives, with a focus on leveraging the reactive precursor, 2,1,3-Benzothiadiazole-5-carbonyl chloride , in the synthesis of advanced materials for organic solar cells. We will delve into the synthetic rationale, provide detailed experimental protocols, and outline the necessary characterization and device fabrication techniques.

Part 1: Molecular Design and Synthesis of a Representative D-A Copolymer

The carbonyl chloride functional group on the benzothiadiazole core is a versatile handle for introducing the BT moiety into a polymer backbone through esterification or amidation reactions. However, a more common and highly effective approach for creating high-performance D-A copolymers is through metal-catalyzed cross-coupling reactions like Stille or Suzuki polymerization.[5] For this guide, we will outline a synthetic protocol that first modifies the carbonyl chloride into a more suitable monomer for Suzuki polycondensation.

Rationale for Monomer Design

Our target is a D-A copolymer, P(BDT-BT) , comprising an electron-rich benzodithiophene (BDT) donor unit and our 2,1,3-benzothiadiazole (BT) acceptor unit. To make the BT unit amenable to Suzuki polymerization, we must first convert the carbonyl chloride into a boronic ester. This multi-step synthesis ensures the creation of a well-defined monomer for controlled polymerization.

Diagram: Synthetic Pathway for P(BDT-BT) Copolymer

G cluster_0 Monomer Synthesis cluster_1 Polymerization BT_COCl 2,1,3-Benzothiadiazole- 5-carbonyl chloride BT_Ester Esterification (e.g., with 2-ethylhexanol) BT_COCl->BT_Ester Step 1 BT_Br Bromination (e.g., with NBS) BT_Ester->BT_Br Step 2 BT_Bpin Borylation (Miayura borylation) BT_Br->BT_Bpin Step 3 Polymerization Suzuki Polycondensation (Pd Catalyst, Base) BT_Bpin->Polymerization BDT_Br2 Dibrominated Benzodithiophene (Donor Monomer) BDT_Br2->Polymerization P_BDT_BT P(BDT-BT) Copolymer Polymerization->P_BDT_BT

Caption: Synthetic route from the carbonyl chloride precursor to the final D-A copolymer.

Protocol: Synthesis of the P(BDT-BT) Copolymer

Note: All procedures should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Step 1: Synthesis of 2,1,3-Benzothiadiazole-5-carboxylic acid, 2-ethylhexyl ester

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 2-ethylhexanol (1.2 eq) and triethylamine (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ester.

Causality: The 2-ethylhexyl side chain is introduced to ensure good solubility of the resulting polymer in common organic solvents, which is crucial for solution-based device fabrication.

Step 2: Bromination of the BT Ester

  • Dissolve the ester from Step 1 in chloroform.

  • Add N-Bromosuccinimide (NBS) (2.2 eq) in small portions.

  • Stir the reaction at 60 °C for 24 hours in the dark.

  • After cooling to room temperature, wash the mixture with aqueous sodium thiosulfate solution to quench excess bromine, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to obtain the dibrominated BT ester.

Causality: Bromination at the 4 and 7 positions of the BT core provides the reactive sites for the subsequent polymerization step.

Step 3: Suzuki Polycondensation

  • In a Schlenk flask, combine the dibrominated BT ester (1.0 eq), a diboronic ester of benzodithiophene (e.g., 4,8-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene) (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Add a suitable solvent (e.g., toluene) and an aqueous base solution (e.g., 2M K₂CO₃).

  • Degas the mixture thoroughly by several freeze-pump-thaw cycles.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 48-72 hours.

  • Precipitate the polymer by pouring the hot reaction mixture into a non-solvent like methanol.

  • Collect the polymer by filtration and purify further by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to isolate the pure polymer fraction.

Causality: The Suzuki coupling reaction is a robust method for forming carbon-carbon bonds, leading to high molecular weight polymers which are essential for achieving good film-forming properties and efficient charge transport.[6]

Part 2: Fabrication and Characterization of Organic Solar Cells

Once the P(BDT-BT) polymer is synthesized and purified, the next critical phase is to fabricate and test its performance in an OSC device. We will describe the fabrication of a conventional bulk-heterojunction (BHJ) solar cell.

Device Architecture and Workflow

The conventional device architecture is as follows: ITO / Hole Transport Layer (HTL) / P(BDT-BT):Acceptor Blend (Active Layer) / Electron Transport Layer (ETL) / Metal Cathode.

Diagram: OSC Fabrication Workflow

G Substrate ITO Glass Substrate (Cleaning & UV-Ozone Treatment) HTL HTL Deposition (e.g., PEDOT:PSS, Spin-coating) Substrate->HTL ActiveLayer Active Layer Deposition (P(BDT-BT):NFA Blend, Spin-coating) HTL->ActiveLayer Annealing Thermal Annealing (Optimize Morphology) ActiveLayer->Annealing ETL_Cathode ETL & Cathode Deposition (e.g., ZnO & Al, Thermal Evaporation) Annealing->ETL_Cathode Encapsulation Device Encapsulation ETL_Cathode->Encapsulation Testing J-V Characterization (Under AM 1.5G Illumination) Encapsulation->Testing

Caption: Step-by-step workflow for fabricating a bulk-heterojunction organic solar cell.

Protocol: Device Fabrication
  • Substrate Preparation:

    • Clean indium tin oxide (ITO)-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function and wettability.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 40 s.

    • Anneal the films at 150 °C for 15 minutes in air.

  • Active Layer Deposition:

    • Prepare a solution of P(BDT-BT) and a suitable non-fullerene acceptor (NFA), such as Y6, in a solvent like chloroform or chlorobenzene. The donor:acceptor ratio and total concentration must be optimized (e.g., 1:1.2 weight ratio).

    • Spin-coat the active layer solution onto the HTL in a nitrogen-filled glovebox. The spin speed will determine the film thickness, which is a critical parameter for device performance.

    • Thermally anneal the film at an optimized temperature (e.g., 100-120 °C) to promote favorable phase separation and morphology.

Trustworthiness: The active layer morphology is paramount for device efficiency. Annealing helps to create bicontinuous, interpenetrating networks of the donor and acceptor materials, which is essential for efficient exciton dissociation and charge transport.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a thin layer of an electron transport material, such as zinc oxide (ZnO) or a fullerene-modified ZnO interlayer.[6]

    • Subsequently, deposit the metal cathode (e.g., Aluminum or Calcium/Aluminum) through a shadow mask to define the active area of the device.

Characterization and Performance Metrics

The performance of the fabricated OSCs should be evaluated under standard testing conditions (AM 1.5G illumination, 100 mW/cm²).

  • Current Density-Voltage (J-V) Characteristics: This is the primary measurement to determine the key performance metrics:

    • Open-Circuit Voltage (Voc): The maximum voltage at zero current.

    • Short-Circuit Current Density (Jsc): The maximum current density at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve.

    • Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as: PCE = (Voc × Jsc × FF) / Pin, where Pin is the incident power density.

  • External Quantum Efficiency (EQE): This measures the ratio of collected charge carriers to incident photons at each wavelength, providing insight into the spectral response of the device.

Data Summary: Expected Performance of BT-Based Solar Cells

The performance of OSCs based on benzothiadiazole derivatives can vary significantly depending on the specific molecular structure and device engineering. High-performing devices often exhibit the following characteristics:

ParameterTypical Range for High-Efficiency BT-based OSCs
PCE (%) 12 - 19%[2][7]
Voc (V) 0.80 - 0.95 V
Jsc (mA/cm²) 20 - 28 mA/cm²[7]
FF (%) 70 - 78%[7]
Absorption Onset (nm) 800 - 1000 nm[2]

Note: These values represent a general range for state-of-the-art devices and are highly dependent on the specific donor polymer, acceptor, and device architecture.

Conclusion

2,1,3-Benzothiadiazole and its derivatives are indispensable building blocks in the field of organic solar cells. The ability to systematically tune their electronic properties through synthetic modification provides a clear pathway to enhancing device performance. The reactive handle of this compound offers a versatile entry point for chemists to design and synthesize novel photoactive materials. By following robust synthetic procedures and meticulous device fabrication protocols as outlined in this guide, researchers can effectively explore the potential of new BT-based materials and contribute to the advancement of organic photovoltaic technology.

References

  • Design and synthesis of benzothiadiazole–oligothiophene polymers for organic solar cell applications. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Wang, C., Liu, F., Chen, Q.-M., Xiao, C.-Y., Wu, Y.-G., & Li, W.-W. (2021). Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. Chinese Journal of Polymer Science, 39(5), 525-536. Available at: [Link]

  • Kim, T., Kim, J.-H., Ma, W., & Kim, J. Y. (2015). Organic solar cells using a high-molecular-weight benzodithiophene-benzothiadiazole copolymer with an efficiency of 9.4%. Advanced Materials, 27(4), 702-705. Available at: [Link]

  • Li, W., Liu, F., Wang, C., & Li, W.-W. (2018). Design and Synthesis of Chlorinated Benzothiadiazole-Based Polymers for Efficient Solar Energy Conversion. ACS Energy Letters, 3(10), 2419-2426. Available at: [Link]

  • Li, Y., Liu, F., Chen, Z., & Zou, Y. (2024). Isomerization of Benzothiadiazole Yields a Promising Polymer Donor and Organic Solar Cells with Efficiency of 19.0. Advanced Materials, 36(19), 2312311. Available at: [Link]

  • Zhang, G., Zhang, J., & Chen, Y. (2022). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. ACS Materials Au, 2(4), 365-385. Available at: [Link]

  • Bei, Q., et al. (2023). Benzothiadiazole-based materials for organic solar cells. Dyes and Pigments, 211, 111103. Available at: [Link]

  • Application of Benzothiadiazole in Organic Solar Cells. ResearchGate. Available at: [Link]

  • Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. PubMed Central. Available at: [Link]

  • Effects of Electron-Donating and Electron-Accepting Substitution on Photovoltaic Performance in Benzothiadiazole-Based A–D–A′–D–A-Type Small-Molecule Acceptor Solar Cells. ACS Applied Energy Materials. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Handling and Stability of 2,1,3-Benzothiadiazole-5-carbonyl chloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,1,3-Benzothiadiazole-5-carbonyl chloride. This resource is designed for researchers, medicinal chemists, and materials scientists who utilize this highly reactive building block. The inherent reactivity that makes this compound a valuable synthetic intermediate is also the source of its stability challenges. This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why did my acylation reaction with this compound fail or give a very low yield?

A: The most common cause of failure is the degradation of the acyl chloride before or during the reaction. This compound is exceptionally sensitive to moisture.[1] Any trace of water in your solvents, reagents, or on the surface of your glassware will rapidly hydrolyze the acyl chloride to the much less reactive 2,1,3-Benzothiadiazole-5-carboxylic acid, rendering it incapable of performing the desired acylation.

Q2: I observed white fumes when I opened the container of this compound. Is the reagent compromised?

A: This is a normal observation and a clear indicator of the reagent's high reactivity. The fumes are hydrogen chloride (HCl) gas, which is formed instantly as the acyl chloride reacts with ambient moisture in the air.[1] While this indicates the bulk material is reactive, it also underscores the critical need for handling it under strictly anhydrous and inert conditions to prevent progressive degradation.

Q3: What are the ideal solvents for dissolving and reacting this compound?

A: Only anhydrous, aprotic solvents should be used. Protic solvents like water or alcohols will react directly with the acyl chloride.[2] Recommended solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and dioxane.[3][4] It is imperative that these solvents are obtained from a freshly opened bottle or properly dried and stored over molecular sieves before use.

Q4: An unexpected white precipitate formed in my reaction mixture. What is it?

A: There are two likely possibilities. First, it could be the hydrolysis product, 2,1,3-Benzothiadiazole-5-carboxylic acid, which may have limited solubility in your reaction solvent. Second, if you are using a tertiary amine base like triethylamine (Et3N) or pyridine to scavenge the HCl byproduct, the precipitate is likely the hydrochloride salt of that base (e.g., triethylammonium chloride).[5]

Section 2: The Chemistry of Instability - Hydrolysis Pathway

The primary stability issue with this compound is its extreme susceptibility to nucleophilic attack, particularly by water. The electron-withdrawing nature of the benzothiadiazole ring system increases the partial positive charge on the carbonyl carbon, making it highly electrophilic. Water, although a weak nucleophile, readily attacks this activated site.

The reaction proceeds via a nucleophilic acyl substitution mechanism.[2] This involves the addition of water to the carbonyl carbon to form a transient tetrahedral intermediate, followed by the elimination of the chloride leaving group and a proton to regenerate the carbonyl group, yielding the final carboxylic acid and HCl.

Hydrolysis_Pathway reagent 2,1,3-Benzothiadiazole- 5-carbonyl chloride intermediate Tetrahedral Intermediate reagent->intermediate Addition water H₂O (Moisture) water->reagent product 2,1,3-Benzothiadiazole- 5-carboxylic acid intermediate->product Elimination of Cl⁻ & Deprotonation hcl HCl intermediate->hcl

Caption: Hydrolysis mechanism of this compound.

Section 3: Troubleshooting Guide

Issue 1: Low or No Yield in Acylation Reaction
Possible Cause Underlying Mechanism & Explanation Recommended Solution & Protocol
A. Reagent Degradation The acyl chloride was compromised by ambient moisture before the reaction began. This often happens with older bottles or those that have been opened multiple times without proper inert gas blanketing.1. Use a fresh bottle of the reagent if possible. 2. Perform a quality check: Carefully quench a tiny aliquot (a few milligrams) in methanol. Analyze by LC-MS or TLC. You should see the methyl ester as the major product. If you primarily see the carboxylic acid, the reagent has degraded.
B. Moisture Contamination Traces of water in the solvent, on the glassware, or in the nucleophile or base are hydrolyzing the acyl chloride faster than the desired reaction can occur. Acyl chlorides react violently with water.[1]1. Glassware: Oven-dry all glassware at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas (N₂ or Ar). Flame-drying under vacuum is also effective.[6] 2. Solvents: Use anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system. 3. Reagents: Ensure your nucleophile (amine/alcohol) and base are anhydrous. Liquid reagents can be stored over molecular sieves.
C. Suboptimal Conditions The reaction is highly exothermic. Running it at room temperature can lead to side reactions. Incorrect stoichiometry can result in an incomplete reaction.1. Temperature Control: Begin the reaction at 0°C or even -20°C by adding the acyl chloride solution dropwise to the solution of the nucleophile and base.[6] 2. Stoichiometry: Use a slight excess of the acyl chloride (e.g., 1.1-1.2 equivalents) to ensure full conversion of the valuable nucleophile. 3. Base: Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl formed.[7]
Issue 2: Complex Reaction Mixture with Multiple Byproducts
Possible Cause Underlying Mechanism & Explanation Recommended Solution & Protocol
A. Di-acylation If your nucleophile has more than one reactive site (e.g., a diamine or diol), multiple acylations can occur, leading to a mixture of products.1. Use a large excess of the nucleophile to favor mono-acylation. 2. Employ protecting group chemistry to block other reactive sites before the acylation step.
B. Nucleophile Instability The HCl generated during the reaction can degrade acid-sensitive nucleophiles if not effectively neutralized.1. Add the base before the acyl chloride to ensure an acid scavenger is present from the start. 2. Use an excess of the amine nucleophile (if applicable), allowing it to act as both the reactant and the base.[5]

Section 4: Standard Operating Protocols (SOPs)

SOP 1: General Protocol for Acylation of an Alcohol

This protocol describes a self-validating workflow for reacting this compound with a generic alcohol.

1. System Preparation:

  • Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Assemble the glassware while hot and allow it to cool under a positive pressure of nitrogen or argon.

2. Reagent Preparation:

  • In the cooled flask, dissolve the alcohol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).

  • In a separate, dry flask, dissolve this compound (1.2 eq.) in anhydrous DCM under an inert atmosphere.

3. Reaction Execution:

  • Cool the alcohol/base solution to 0°C using an ice-water bath.

  • Using a syringe or cannula, add the acyl chloride solution dropwise to the cooled, stirring alcohol solution over 15-20 minutes.

  • Validation Step: After the addition is complete, take a small aliquot from the reaction, quench it with a drop of water, and spot it on a TLC plate. Develop the TLC to confirm the consumption of the starting alcohol.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the TLC analysis shows complete conversion.

4. Workup and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Experimental_Workflow start Start prep_glass 1. Prepare Dry Glassware (Oven/Flame Dry under N₂) start->prep_glass prep_reagents 2. Dissolve Alcohol & Base in Anhydrous DCM prep_glass->prep_reagents cool 3. Cool Solution to 0°C prep_reagents->cool add 5. Add Acyl Chloride Dropwise cool->add prep_acyl 4. Prepare Acyl Chloride Solution in Anhydrous DCM (under N₂) prep_acyl->add monitor 6. Monitor Reaction by TLC (Validation Step) add->monitor monitor->monitor workup 7. Aqueous Workup (Quench, Extract, Dry) monitor->workup Reaction Complete purify 8. Purify by Chromatography workup->purify end End purify->end

Caption: A validated experimental workflow for acylation reactions.

Section 5: Solvent Compatibility Data

SolventChemical FormulaBoiling Point (°C)SuitabilityKey Considerations
Dichloromethane (DCM)CH₂Cl₂39.6Excellent Standard choice. Ensure anhydrous grade is used.
Tetrahydrofuran (THF)C₄H₈O66Excellent Must be anhydrous and free of peroxides.
AcetonitrileCH₃CN82Good Suitable for many reactions, but ensure it is rigorously dried.
DioxaneC₄H₈O₂101Good Higher boiling point can be useful, but must be anhydrous.
Diethyl Ether(C₂H₅)₂O34.6Acceptable Low boiling point can make temperature control difficult. Anhydrous grade is essential.
WaterH₂O100Unsuitable Reacts violently to cause immediate hydrolysis.[1]
Alcohols (Methanol, Ethanol)ROHVariableUnsuitable Reagents themselves; will react to form esters.[8]

References

  • ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?Link

  • Felis, E., et al. (2016). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. PubMed. Link

  • De Wever, H., et al. (n.d.). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. PMC - NIH. Link

  • ResearchGate. (2016). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight | Request PDF. Link

  • BenchChem. (2025). Pyrrolidine Acylation: A Technical Troubleshooting Guide for Researchers. Link

  • Royal Society of Chemistry. (n.d.). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Link

  • Vandenbergh, J., et al. (n.d.). Efficient and catalyst-free condensation of acyl chlorides and alcohols using continuous flow. Link

  • Wikipedia. (n.d.). Acyl chloride. Link

  • ResearchGate. (n.d.). The microbial degradation of benzothiazoles | Request PDF. Link

  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Link

  • Reddit. (2023). Trouble with chloride acids. Link

  • Santa Cruz Biotechnology. (n.d.). This compound. Link

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Link

  • Finetech Industry Limited. (n.d.). This compound. Link

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Link

  • ResearchGate. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. Link

  • Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides). Link

  • PubMed Central. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Link

  • MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Link

  • PharmD Guru. (n.d.). NUCLEOPHILIC ADDITION REACTION. Link

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Technical Support Center: Synthesis of 2,1,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,1,3-Benzothiadiazole-5-carbonyl chloride. As a key intermediate in the development of advanced materials and pharmaceuticals, ensuring the purity and yield of this compound is paramount. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis, particularly focusing on the conversion of 2,1,3-Benzothiadiazole-5-carboxylic acid using thionyl chloride (SOCl₂).

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Issue 1: Low or No Yield of this compound

Question: I performed the reaction of 2,1,3-Benzothiadiazole-5-carboxylic acid with thionyl chloride, but after workup, I have a very low yield of the desired acyl chloride. What could be the problem?

Probable Causes & Solutions:

  • Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride may not have gone to completion.

    • Causality: The reaction requires sufficient time and temperature to proceed. Aromatic carboxylic acids, especially those with electron-withdrawing groups like the benzothiadiazole moiety, can exhibit reduced reactivity.

    • Solution:

      • Reaction Time & Temperature: Ensure the reaction is refluxed for an adequate period. Monitor the reaction progress using Thin Layer Chromatography (TLC) by quenching a small aliquot with methanol and spotting the resulting methyl ester against the starting carboxylic acid.

      • Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction rate.[1] DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acyl chlorinating agent.[2]

      • Reagent Excess: Use a sufficient excess of thionyl chloride (typically 2-5 equivalents) to drive the reaction to completion. Thionyl chloride can also act as the solvent for the reaction.

  • Hydrolysis of the Product: this compound is highly reactive and susceptible to hydrolysis back to the carboxylic acid if exposed to moisture.[3][4][5]

    • Causality: Acyl chlorides readily react with water, even atmospheric moisture, to revert to the corresponding carboxylic acid.[3][5]

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if applicable.

      • Workup: During workup, avoid quenching with aqueous solutions if the acyl chloride is the desired final product. If an aqueous workup is necessary for a subsequent step, perform it at low temperatures and as rapidly as possible.

  • Loss During Workup: The product may be lost during the removal of excess thionyl chloride.

    • Causality: Improper distillation techniques can lead to co-distillation or decomposition of the product.

    • Solution:

      • Vacuum Distillation: Remove excess thionyl chloride under reduced pressure at a moderate temperature (below 50°C) to avoid thermal decomposition of the product.[6][7]

      • Azeotropic Removal: Add a dry, inert solvent like toluene and distill under reduced pressure. Toluene forms an azeotrope with thionyl chloride, facilitating its removal at a lower temperature.[8]

Issue 2: The Final Product is a Discolored (Yellow to Brown) Solid

Question: My isolated this compound is not the expected off-white or pale yellow solid; instead, it is dark yellow or brown. What is the source of this discoloration?

Probable Causes & Solutions:

  • Thermal Decomposition: Overheating during the reaction or removal of excess thionyl chloride can lead to the decomposition of the product or the reagent.

    • Causality: Thionyl chloride can decompose at temperatures above its boiling point to form species like disulfur dichloride, which can impart color.[8] The benzothiadiazole ring itself is thermally stable but can degrade under harsh conditions.

    • Solution:

      • Temperature Control: Maintain a gentle reflux during the reaction. When removing excess thionyl chloride, use a water bath and reduced pressure to keep the temperature low.

  • Formation of Side-Products: The presence of colored impurities from side reactions.

    • Causality: While specific colored byproducts for this reaction are not extensively documented, reactions involving sulfur and aromatic systems can sometimes produce complex, colored impurities.

    • Solution:

      • Purification: The colored impurities can often be removed by recrystallization from a suitable solvent (e.g., hexanes, or a toluene/hexanes mixture) or by filtration through a short plug of silica gel with a non-polar eluent.

Issue 3: Spectroscopic Analysis (NMR/IR) Shows the Presence of Impurities

Question: My ¹H NMR spectrum of the final product shows unreacted starting material, and the IR spectrum has a broad peak around 3000 cm⁻¹. How do I identify and remove these impurities?

Probable Causes & Solutions:

  • Unreacted 2,1,3-Benzothiadiazole-5-carboxylic Acid: This is a common impurity if the reaction is incomplete.

    • Detection:

      • ¹H NMR: Signals corresponding to the carboxylic acid proton (typically a broad singlet at >10 ppm) and aromatic protons of the starting material will be present.

      • IR: A broad O-H stretch from the carboxylic acid will be visible around 2500-3300 cm⁻¹.

    • Solution:

      • Reaction Optimization: See the solutions for "Incomplete Reaction" in Issue 1.

      • Purification: If the amount of unreacted starting material is small, it can often be removed by recrystallization. The carboxylic acid is generally less soluble in non-polar solvents than the acyl chloride.

  • 2,1,3-Benzothiadiazole-5-carboxylic Anhydride: This can form as a side product.

    • Causality: The newly formed acyl chloride can react with a molecule of the starting carboxylic acid to form a symmetric anhydride.[9][10][11]

    • Detection:

      • ¹H NMR: The aromatic signals of the anhydride will be distinct from both the starting material and the product.

      • IR: Anhydrides show two characteristic C=O stretching bands, typically around 1820 cm⁻¹ and 1760 cm⁻¹.

    • Solution:

      • Reaction Conditions: Using a larger excess of thionyl chloride and ensuring the rapid conversion of the carboxylic acid can minimize anhydride formation.

      • Purification: Anhydrides can be separated from the acyl chloride by careful column chromatography or fractional distillation under high vacuum, though this can be challenging due to their similar reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and reaction time for the synthesis of this compound?

A1: Typically, the reaction is carried out at the reflux temperature of thionyl chloride (76 °C). The reaction time can vary from 2 to 24 hours, depending on the scale and purity of the starting material. It is highly recommended to monitor the reaction progress by TLC to determine the point of completion.

Q2: Is a catalyst necessary for this reaction?

A2: While the reaction can proceed without a catalyst, the addition of a catalytic amount of DMF (1-2 drops per mmol of carboxylic acid) is a common practice to accelerate the reaction and ensure complete conversion, especially for less reactive aromatic carboxylic acids.[1]

Q3: How should I store this compound?

A3: Due to its moisture sensitivity, the product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a desiccator or a dry box. Storing it in a freezer can also help to prolong its shelf life.

Q4: What are the key spectroscopic features to confirm the identity and purity of my product?

A4:

  • ¹H NMR: The spectrum should show sharp signals in the aromatic region corresponding to the protons on the benzothiadiazole ring. The broad carboxylic acid proton signal should be absent.

  • ¹³C NMR: A signal corresponding to the carbonyl carbon of the acyl chloride should be observed around 165-175 ppm.

  • IR Spectroscopy: A strong, sharp absorption band for the C=O stretch of the acyl chloride should be present in the range of 1750-1800 cm⁻¹. The broad O-H stretch of the starting carboxylic acid should be absent.

Q5: Can I use other chlorinating agents like oxalyl chloride or phosphorus pentachloride?

A5: Yes, other chlorinating agents can be used. Oxalyl chloride is often preferred for smaller-scale reactions as its byproducts (CO and CO₂) are gaseous and easily removed. However, thionyl chloride is often more cost-effective for larger-scale syntheses.[12]

Data & Diagrams

Table 1: Physical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key IR Peaks (cm⁻¹)
This compoundC₇H₃ClN₂OS198.63-~1770 (C=O)
2,1,3-Benzothiadiazole-5-carboxylic acidC₇H₄N₂O₂S180.18-2500-3300 (O-H), ~1700 (C=O)
Thionyl ChlorideSOCl₂118.9776-
Diagram 1: Synthesis and Key Impurity Formation Pathways

A 2,1,3-Benzothiadiazole- 5-carboxylic Acid B 2,1,3-Benzothiadiazole- 5-carbonyl chloride (Desired Product) A->B  SOCl₂, Reflux (Optional DMF cat.) C Unreacted Starting Material (Impurity) A->C Incomplete Reaction D Hydrolysis Product (Carboxylic Acid) B->D  Moisture (H₂O) (During workup/storage) E Anhydride Impurity B->E  + Starting Acid (Side Reaction) start Low Product Yield check_completion Check Reaction Completion (TLC Analysis) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes solution1 Increase Reaction Time/Temp Add DMF Catalyst incomplete->solution1 check_workup Review Workup Procedure complete->check_workup hydrolysis Potential Hydrolysis check_workup->hydrolysis Moisture Exposure loss Mechanical Loss check_workup->loss Distillation Issues solution2 Ensure Anhydrous Conditions Optimize Quenching hydrolysis->solution2 solution3 Optimize SOCl₂ Removal (Vacuum/Azeotrope) loss->solution3

Caption: A logical workflow for diagnosing and resolving low yield issues in the synthesis.

References

  • BenchChem. (n.d.). Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis.
  • Journal of the Chemical Society C. (1968). Anhydride formation with thionyl chloride. The synthesis of di- and tri-amino-alcohols from the corresponding tri- and tetra-carboxylic acids.
  • BenchChem. (n.d.). Technical Support Center: Removal of Excess Thionyl Chloride.
  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II.
  • Chemistry LibreTexts. (2019). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides.
  • An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. (n.d.).
  • Ferrari, J. L. (Ed.). (n.d.). ANHYDRIDE FORMATION WITH THIONYL CHLORIDE. OPP REPORTS.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • ResearchGate. (2016). How to remove thionyl chloride after reaction? [Forum post].
  • KPU Pressbooks. (n.d.). 7.
  • Leah4sci. (2025). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube.
  • Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube.
  • Pearson+. (n.d.). Carboxylic Acid to Acid Chloride Explained.
  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
  • Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide. (2025).
  • Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis.
  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
  • ResearchGate. (2014).
  • Dmf role in acid chloride form
  • Chemistry Stack Exchange. (2015). Thionyl Chloride and enols, carboxylic acids, alcohols.
  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride | Request PDF. (n.d.).
  • Reddit. (2019). Removing thionyl chloride. r/chemistry.
  • Kunkel, K. E. (1964). U.S. Patent No. 3,155,457. U.S.
  • MDPI. (2021). New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics.
  • ECHEMI. (n.d.). Thionyl Chloride and enols, carboxylic acids, alcohols.
  • Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros.
  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.
  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube.
  • Pearson+. (n.d.). When a student treated butanedioic acid with thionyl chloride, sh...
  • Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride. (n.d.).
  • NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Deriv
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  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Crude 1-(5-Chlorothiophene-2-carbonyl)piperazine.
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Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Benzothiadiazole (BTD) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for Suzuki-Miyaura cross-coupling reactions involving benzothiadiazole (BTD) derivatives. The inherent electron-deficient nature of the BTD core presents unique challenges that require careful optimization of reaction parameters. This guide is structured in a question-and-answer format to directly address common issues encountered during experimentation, providing not just solutions but also the underlying scientific rationale.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a bromo-BTD derivative is showing low to no conversion. What are the most likely causes?

Low conversion is a frequent issue stemming from several factors. The primary suspects are inefficient oxidative addition, catalyst deactivation, or problems with the boronic acid/ester partner. The electron-deficient character of the BTD ring can make oxidative addition of the palladium catalyst to the C-Br bond more challenging compared to electron-rich aryl halides.[1][2]

Initial Diagnostic Checklist:

  • Catalyst and Ligand: Are you using a catalyst system suitable for electron-deficient aryl halides? Standard Pd(PPh₃)₄ may not be efficient.

  • Base: Is the chosen base appropriate in strength and solubility?

  • Solvent and Temperature: Are the solvent and temperature optimized for the specific substrates? Poor solubility of reactants can be a major hurdle.[3][4]

  • Reagent Quality: Are the boronic acid/ester, base, and solvent free from impurities and water (unless an aqueous system is intended)?

Q2: I'm observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?

Homocoupling of boronic acids to form biaryl byproducts is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[5] This side reaction consumes your nucleophile and complicates purification.

Strategies to Reduce Homocoupling:

  • Thorough Degassing: Ensure the reaction mixture is rigorously degassed using methods like argon bubbling or freeze-pump-thaw cycles to remove dissolved oxygen.

  • Use of Pd(0) Pre-catalysts: Start with a Pd(0) source (e.g., Pd₂(dba)₃) to avoid the need for in situ reduction of Pd(II) species, which can initiate homocoupling.[5]

  • Controlled Reagent Addition: In some cases, slow addition of the boronic acid can help maintain a low concentration, disfavoring the homocoupling pathway.

Q3: Protodeboronation of my BTD-boronic acid is a major competing reaction. What conditions can suppress this?

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common problem, especially with electron-deficient heteroaryl boronic acids like those derived from BTD.[5][6] This is often exacerbated by the presence of water and strong bases.

Mitigation Strategies:

  • Use of Boronic Esters: Pinacol esters (Bpin) or MIDA boronates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[5][7]

  • Anhydrous Conditions: Employing anhydrous solvents and bases can significantly reduce protodeboronation.[8]

  • Choice of Base: Weaker bases like KF or K₂CO₃ are often preferred over strong bases like NaOH or K₃PO₄ when protodeboronation is an issue.[3][9]

In-Depth Troubleshooting Guides

Problem 1: Low Yield and Stalled Reaction

You are attempting to couple 4,7-dibromo-2,1,3-benzothiadiazole with an arylboronic acid, but the reaction stalls after forming the mono-arylated product, or gives low yield of the desired di-arylated product.

Underlying Cause: The electronic properties of the BTD core change significantly after the first coupling. The introduction of an electron-donating or electron-neutral aryl group can deactivate the second bromine position towards oxidative addition. Furthermore, the intermediate and final products may have poor solubility, causing them to precipitate out of the reaction mixture.[4]

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Yield with BTD Derivatives Start Low Yield / Stalled Reaction Solubility Check Solubility of Starting Material & Product Start->Solubility Catalyst Optimize Catalyst System Solubility->Catalyst Soluble Solvent Change Solvent System (e.g., Toluene, Dioxane, DMF) Solubility->Solvent Insoluble Base Re-evaluate Base Catalyst->Base No Improvement Ligand Use Electron-Rich, Bulky Ligands (e.g., Buchwald ligands) Catalyst->Ligand Improvement Temp Increase Reaction Temperature Base->Temp No Improvement BaseChoice Switch to Stronger, Non-Aqueous Base (e.g., K3PO4) Base->BaseChoice Improvement HighTemp Run reaction at reflux Temp->HighTemp Improvement End Improved Yield Temp->End No Improvement Solvent->Catalyst Ligand->End BaseChoice->End HighTemp->End

Caption: Troubleshooting workflow for low yield reactions.

Step-by-Step Protocol Adjustments:

  • Enhance Solubility: Switch to a higher boiling point, more polar aprotic solvent like DMF, dioxane, or toluene.[3][10] Often, a mixture of solvents (e.g., dioxane/water) can be beneficial.[11]

  • Boost Catalyst Activity: For electron-deficient substrates like BTD halides, more electron-rich and bulky phosphine ligands are required to facilitate the rate-limiting oxidative addition step.[1][12] Consider switching from Pd(PPh₃)₄ to a system with a Pd(0) source like Pd₂(dba)₃ and a specialized ligand.

Ligand ClassExamplesRationale for BTD Chemistry
Buchwald Ligands SPhos, XPhos, RuPhosHighly electron-rich and bulky, promoting oxidative addition of challenging aryl halides.[12][13]
Bidentate Ligands Xantphos, dppfOffer catalyst stability at high temperatures. Xantphos has been shown to be effective for C-C couplings of BTD derivatives.[14][15]
Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-donating, useful for activating less reactive C-Cl bonds, but can be air-sensitive.[9]
  • Optimize the Base: While weak bases are good for preventing protodeboronation, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary to drive the transmetalation step, especially if a boronic ester is used.[7] If using an ester-containing BTD derivative, a milder base like KF may be required to prevent hydrolysis.[3]

  • Increase Temperature: Higher temperatures can overcome the activation energy barrier for oxidative addition and improve solubility. Reactions are often run at temperatures from 80 °C to reflux.[16][17]

Problem 2: Product Purification is Difficult Due to Byproducts

Your reaction produces the desired BTD derivative, but it is contaminated with homocoupled boronic acid, dehalogenated starting material, and residual palladium.

Underlying Cause: This points to a combination of side reactions and incomplete reaction. Dehalogenation (replacement of the halogen with hydrogen) can occur as a competing pathway, while residual palladium can be difficult to remove from heteroaromatic compounds.

Purification Strategy:

cluster_1 Purification Workflow Start Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., with EDTA solution to chelate Pd) Start->Aqueous_Workup Filtration Filter through Celite/Silica Plug (Removes Pd black) Aqueous_Workup->Filtration Chromatography Column Chromatography (Gradient elution) Filtration->Chromatography Recrystallization Recrystallization / Trituration Chromatography->Recrystallization Pure_Product Pure BTD Derivative Recrystallization->Pure_Product Successful Impure_Product Impure Fractions Recrystallization->Impure_Product Still Impure Impure_Product->Chromatography Re-purify

Caption: A general purification workflow for BTD derivatives.

Detailed Purification Steps:

  • Palladium Scavenging: After the reaction, consider adding a palladium scavenger to the crude mixture. Thiol-functionalized silica or specific scavenging resins can be effective. An aqueous wash with a solution of EDTA can also help remove residual palladium.

  • Selective Precipitation/Trituration: BTD derivatives are often crystalline solids. Exploiting solubility differences can be a powerful purification tool. Try triturating the crude solid with a solvent in which the byproducts are soluble but the desired product is not (e.g., hexanes, ether, or methanol).

  • Chromatography Considerations:

    • Use a solvent system that provides good separation between your product and the less polar homocoupled byproduct.

    • Be aware that some BTD derivatives can have strong interactions with silica gel, leading to tailing. Deactivating the silica with a small amount of triethylamine in the eluent can sometimes help.

  • Recrystallization: This is the final and often most effective step for obtaining highly pure material. Solvents like toluene, xylenes, or chlorobenzene are often good choices for recrystallizing planar, aromatic molecules like BTD derivatives.

The Suzuki-Miyaura Catalytic Cycle for BTD Derivatives

Understanding the mechanism is key to effective troubleshooting. The electron-withdrawing nature of the BTD ring primarily impacts the oxidative addition and, to a lesser extent, the reductive elimination steps.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Often Rate-Limiting for BTD-X) Pd0->OxAdd + BTD-X PdII_Aryl L₂Pd(II)(BTD)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal - X⁻ PdII_Diaryl L₂Pd(II)(BTD)(Ar) Transmetal->PdII_Diaryl Boronate Ar-B(OR)₂ + Base → [Ar-B(OR)₂(Base)]⁻ Boronate->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product BTD-Ar (Product) RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle.

Key Considerations for BTD Derivatives in the Catalytic Cycle:

  • Oxidative Addition: This step involves the insertion of the Pd(0) catalyst into the BTD-Halide bond.[1][7] The electron-deficient nature of the BTD ring makes this step more difficult. Using electron-rich, bulky phosphine ligands on the palladium center increases its electron density, promoting this crucial step.[1][12]

  • Transmetalation: The transfer of the organic group from the boron atom to the palladium center is facilitated by a base.[9] The base activates the organoboron species, making it more nucleophilic. For BTD couplings, ensuring the base is strong enough to facilitate this step without causing significant protodeboronation is a key optimization point.

  • Reductive Elimination: This is the final step where the new C-C bond is formed, and the product is released from the palladium center, regenerating the Pd(0) catalyst.[1][7] This step is typically fast for biaryl products.

By methodically addressing potential issues related to catalyst activity, reagent stability, and reaction conditions, researchers can overcome the challenges associated with the Suzuki coupling of BTD derivatives and successfully synthesize these valuable compounds for applications in materials science and drug discovery.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Arodes. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 2,2′-Bipyridyl-Type Compounds via the Suzuki—Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • National Institutes of Health (NIH). (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 2,1,3-Benzothiadiazole-5-carbonyl Chloride Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the common and often nuanced challenges encountered during the synthesis, purification, and characterization of amide and ester derivatives of 2,1,3-Benzothiadiazole-5-carbonyl chloride. As a potent electrophile and a key building block in medicinal chemistry and materials science, its reaction products can sometimes yield ambiguous or unexpected analytical results. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities with confidence.

Troubleshooting Guide: From Reaction to Pure Product

This section is structured to follow a typical experimental workflow, addressing potential issues at each stage.

Problem 1: My reaction is sluggish or appears to have failed based on TLC analysis.

Initial Assessment: Thin-layer chromatography (TLC) shows predominantly starting material (the amine or alcohol) and a baseline spot, with little to no formation of a new, less polar product spot.

Potential Causes & Solutions:

  • Cause A: Inactive this compound. Acyl chlorides are notoriously sensitive to moisture.[1] Exposure to atmospheric humidity can lead to hydrolysis, converting the reactive acyl chloride to the unreactive 2,1,3-benzothiadiazole-5-carboxylic acid. This carboxylic acid will not react with amines or alcohols under these conditions and often appears as a baseline spot on TLC.

    • Troubleshooting Steps:

      • Verify Reagent Quality: If possible, run a quick ¹H NMR of the this compound. The absence of a broad carboxylic acid proton peak (typically >10 ppm) is a good indicator of purity.

      • Ensure Anhydrous Conditions: All glassware should be oven or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Fresh is Best: Use freshly opened or recently prepared this compound for best results.

  • Cause B: Poor Nucleophilicity of the Amine/Alcohol. Sterically hindered or electron-deficient amines and alcohols can be poor nucleophiles, leading to slow reaction rates.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Gently warming the reaction mixture can often overcome the activation energy barrier. Monitor by TLC to avoid decomposition.

      • Add a Catalyst: For less reactive nucleophiles, the addition of a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

      • Extend Reaction Time: Some reactions simply require more time to reach completion.

Problem 2: My ¹H NMR spectrum is complex and doesn't match the expected product.

Initial Assessment: The ¹H NMR spectrum of the crude or purified product shows more peaks than expected, broad signals, or peaks in unexpected regions.

Potential Causes & Solutions:

  • Cause A: Presence of Hydrolysis Product. The most common impurity is 2,1,3-benzothiadiazole-5-carboxylic acid. Its aromatic protons will overlap with your product's aromatic signals, and a broad singlet for the carboxylic acid proton may be visible downfield (>10 ppm).

    • Troubleshooting Steps:

      • Aqueous Wash: During the workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that can be removed in the aqueous layer.

      • D₂O Shake: To confirm the presence of the carboxylic acid proton in your NMR sample, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The carboxylic acid proton signal will exchange with deuterium and disappear.

  • Cause B: Residual Solvent or Reagents. Common reaction solvents (e.g., dichloromethane, THF) or excess reagents can be difficult to remove under vacuum.

    • Troubleshooting Steps:

      • High Vacuum Drying: Ensure the product is dried under high vacuum for an extended period.

      • Co-evaporation: Dissolve the product in a volatile solvent like dichloromethane and re-evaporate. This can help to azeotropically remove less volatile solvent residues.

  • Cause C: Peak Broadening. Broad peaks in the NMR spectrum can be caused by several factors.

    • Troubleshooting Steps:

      • Poor Solubility: If the compound is not fully dissolved in the NMR solvent, you will observe broad peaks. Try using a different deuterated solvent in which your compound is more soluble (e.g., DMSO-d₆, DMF-d₇).

      • Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or other sources can cause significant line broadening. Purifying the sample by column chromatography or recrystallization can remove these impurities.

      • Chemical Exchange: In some cases, particularly with amides, slow rotation around the C-N bond can lead to the presence of rotamers, which can broaden signals or even show two distinct sets of peaks. Acquiring the NMR spectrum at an elevated temperature can often coalesce these signals into sharp peaks.

Experimental Protocols & Data Interpretation

General Procedure for Amide Synthesis
  • Dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Ester Synthesis
  • Dissolve the alcohol (1.0 eq.) and pyridine (1.5 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.1 eq.).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup as described for the amide synthesis.

  • Purify the crude product.

Expected Spectroscopic Data

The following table provides expected ranges for key spectroscopic signals. Note that exact values will depend on the specific "R" group and the solvent used.

Analysis Type Amide Derivative (R-NH-CO-Ar) Ester Derivative (R-O-CO-Ar) Hydrolysis Product (HOOC-Ar)
¹H NMR (ppm) Aromatic H: ~7.8-8.8; Amide N-H: ~8.0-9.5 (broad); R-group H: variableAromatic H: ~7.8-8.8; R-group H: variableAromatic H: ~7.9-8.9; Carboxylic Acid O-H: >10 (very broad)
¹³C NMR (ppm) Carbonyl C: ~163-168; Aromatic C: ~120-155Carbonyl C: ~164-170; Aromatic C: ~120-155Carbonyl C: ~165-172; Aromatic C: ~120-155
FTIR (cm⁻¹) C=O stretch: 1650-1680 (strong); N-H stretch: 3200-3400 (medium, broad)C=O stretch: 1715-1730 (strong); C-O stretch: 1250-1300 (strong)C=O stretch: 1680-1710 (strong); O-H stretch: 2500-3300 (very broad)
Mass Spec. Molecular ion (M⁺) peak present. Key fragment: [M - NR₂]⁺ (acylium ion).Molecular ion (M⁺) peak present. Key fragment: [M - OR]⁺ (acylium ion).Molecular ion (M⁺) peak present. Key fragment: [M - OH]⁺ (acylium ion).

Ar = 2,1,3-Benzothiadiazole-5-yl

Visualizing the Workflow

The following diagram outlines the general workflow for synthesis, purification, and characterization.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization start This compound + Amine/Alcohol reaction Acylation Reaction (Anhydrous conditions, Base) start->reaction workup Aqueous Workup (Wash with base to remove carboxylic acid) reaction->workup Crude Product drying Dry & Concentrate workup->drying purification Purification (Column Chromatography or Recrystallization) drying->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir final_product Pure Product

Caption: General workflow for the synthesis and characterization of 2,1,3-benzothiadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my purified product a different color than expected? A1: Benzothiadiazole derivatives are often colored due to their extended conjugated systems. However, minor impurities can sometimes impart a significant color. If all spectroscopic data confirms the structure and purity, the color is likely inherent to the molecule. If impurities are suspected, further purification may be necessary.

Q2: What is the best way to purify my amide/ester product? A2: For many aromatic amides and esters, recrystallization is a highly effective purification method.[2] Good solvent systems often include polar solvents like ethanol, isopropanol, or acetonitrile.[2] For more challenging separations, silica gel column chromatography is recommended. A good starting point for the eluent system is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal ratio will need to be determined by TLC analysis.

Q3: My mass spectrum does not show a molecular ion peak. What should I do? A3: While electron impact (EI) mass spectrometry is a common technique, it can sometimes be too harsh for certain molecules, leading to extensive fragmentation and a weak or absent molecular ion peak. If this occurs, consider using a softer ionization technique such as electrospray ionization (ESI) or chemical ionization (CI), which are more likely to yield the protonated molecule, [M+H]⁺.[3]

Q4: I suspect my starting this compound was impure. What are the likely contaminants? A4: If the acyl chloride was synthesized from the corresponding carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride, trace amounts of these reagents or their byproducts may be present.[4] If not thoroughly purified, some unreacted carboxylic acid could also be a contaminant. These impurities can lead to side reactions and complicate the purification and characterization of your final product.

Q5: The aromatic region of my ¹H NMR is very complex. How can I assign the peaks? A5: The three protons on the benzothiadiazole ring system often appear as a complex set of doublets and doublet of doublets. For unambiguous assignment, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY will show correlations between adjacent protons, while HSQC will correlate each proton to its directly attached carbon atom.

Logical Troubleshooting Flowchart

This flowchart provides a systematic approach to diagnosing characterization issues.

G cluster_nmr NMR Troubleshooting cluster_ms MS Troubleshooting cluster_ir FTIR Troubleshooting start Problem with Characterization Data q_spec Which Spectroscopic Data is Problematic? start->q_spec prob_nmr ¹H NMR Issues q_spec->prob_nmr NMR prob_ms Mass Spec Issues q_spec->prob_ms MS prob_ir FTIR Issues q_spec->prob_ir IR q_nmr_type What is the issue? prob_nmr->q_nmr_type q_ms_type What is the issue? prob_ms->q_ms_type q_ir_type What is the issue? prob_ir->q_ir_type extra_peaks Extra Peaks q_nmr_type->extra_peaks Unexpected Signals broad_peaks Broad Peaks q_nmr_type->broad_peaks Poor Resolution sol_hydrolysis Check for Hydrolysis Product (Carboxylic Acid) extra_peaks->sol_hydrolysis sol_solvent Check for Residual Solvent/Reagents extra_peaks->sol_solvent sol_solubility Improve Solubility (Change Solvent) broad_peaks->sol_solubility sol_paramagnetic Repurify to Remove Paramagnetic Impurities broad_peaks->sol_paramagnetic no_m_plus No Molecular Ion q_ms_type->no_m_plus sol_soft_ion Use Softer Ionization (e.g., ESI, CI) no_m_plus->sol_soft_ion unexpected_carbonyl Unexpected C=O Stretch q_ir_type->unexpected_carbonyl sol_ir_hydrolysis Broad O-H and shifted C=O may indicate Carboxylic Acid unexpected_carbonyl->sol_ir_hydrolysis

Caption: A decision tree for troubleshooting common characterization problems.

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  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Link

  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Link

  • MDPI. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Link

  • ResearchGate. (2025). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Link

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of New Heterocyclic Compounds from 2, 5- dimercapto -1, 3, 4-Thiadiazole and Their Resins. Link

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Validation & Comparative

A Comparative Analysis of the Reactivity of 2,1,3-Benzothiadiazole-5-carbonyl Chloride Against Common Acyl Chlorides in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug discovery, the choice of acylating agent is a critical determinant of reaction efficiency, substrate scope, and the ultimate success of a synthetic campaign. While common acyl chlorides such as benzoyl chloride and acetyl chloride are workhorses in the laboratory, the emergence of heteroaromatic acyl chlorides has introduced a new dimension of reactivity and molecular complexity. This guide provides an in-depth comparative analysis of the reactivity of 2,1,3-Benzothiadiazole-5-carbonyl chloride, a specialized acylating agent, against its more conventional counterparts. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this reagent.

Introduction: The Nuances of Acyl Chloride Reactivity

The reactivity of acyl chlorides is fundamentally governed by the electrophilicity of the carbonyl carbon. This, in turn, is dictated by the electronic nature of the substituent attached to the carbonyl group. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, rendering the acyl chloride more susceptible to nucleophilic attack. Conversely, electron-donating groups diminish this electrophilicity, leading to a more moderate reactivity profile.

This guide will explore how the potent electron-withdrawing character of the 2,1,3-benzothiadiazole moiety imparts a distinct reactivity profile to this compound, setting it apart from common acyl chlorides.

Profiling the Challenger: this compound

This compound is a derivative of the heterocyclic compound 2,1,3-benzothiadiazole. The parent benzothiadiazole ring system is known for its strong electron-withdrawing nature, a consequence of the electronegativity of the nitrogen and sulfur atoms within the heterocyclic ring. This intrinsic electronic property is the primary driver of the heightened reactivity observed in its acyl chloride derivative.

The enhanced electrophilicity of the carbonyl carbon in this compound makes it a potent acylating agent, particularly for reactions with weak nucleophiles or in situations where forcing conditions are undesirable. This heightened reactivity can lead to faster reaction rates and higher yields, especially in the synthesis of amides and esters.

However, this increased reactivity also necessitates careful handling and reaction control to avoid side reactions or decomposition. The compound is sensitive to moisture and should be stored and handled under inert conditions.

Comparative Reactivity Analysis: A Data-Driven Approach

To objectively assess the reactivity of this compound, we will compare its performance in standard acylation reactions against two widely used benchmarks: benzoyl chloride and acetyl chloride.

Acyl ChlorideRelative ReactivityKey CharacteristicsTypical Applications
This compound Very HighHighly electrophilic carbonyl carbon due to the electron-withdrawing benzothiadiazole ring. Rapid reactions with a broad range of nucleophiles.Synthesis of specialized amides and esters for pharmaceuticals, organic electronics, and photosensitizers.
Benzoyl Chloride ModerateAromatic acyl chloride with moderate reactivity. The phenyl ring is less electron-withdrawing compared to the benzothiadiazole system.General purpose acylation, synthesis of benzoyl esters and amides, Friedel-Crafts acylation.
Acetyl Chloride HighAliphatic acyl chloride with high reactivity due to the small size of the methyl group and the inductive effect of the chlorine atom.General purpose acetylation, often used when a simple acetyl group is required.

Experimental Verification: A Protocol for Comparative Reactivity

To provide a tangible measure of the reactivity differences, a competitive acylation experiment can be performed. This protocol is designed to be a self-validating system, allowing for a direct comparison of the acylating potential of this compound and a reference acyl chloride.

Objective:

To determine the relative reactivity of this compound and benzoyl chloride in the acylation of a model nucleophile, aniline.

Materials:
  • This compound

  • Benzoyl chloride

  • Aniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N)

  • High-Performance Liquid Chromatography (HPLC) system

  • Standard analytical glassware

Experimental Workflow:

Caption: Workflow for the competitive acylation experiment.

Procedure:
  • Prepare a stock solution containing equimolar amounts of this compound and benzoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve 0.5 equivalents of aniline in anhydrous DCM.

  • Cool the aniline solution to 0°C in an ice bath.

  • To the cooled aniline solution, add the stock solution of the acyl chlorides.

  • Slowly add 1.1 equivalents of triethylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product mixture by HPLC to determine the relative ratio of N-phenyl-2,1,3-benzothiadiazole-5-carboxamide and N-phenylbenzamide.

Interpreting the Results:

The ratio of the two amide products directly corresponds to the relative reactivity of the two acyl chlorides. A higher proportion of N-phenyl-2,1,3-benzothiadiazole-5-carboxamide indicates a higher reactivity of this compound compared to benzoyl chloride.

Mechanistic Insights: The Role of the Heteroaromatic Ring

The enhanced reactivity of this compound can be rationalized by examining the electronic structure of the molecule.

Reactivity_Mechanism cluster_BTD This compound cluster_BC Benzoyl Chloride cluster_reaction Nucleophilic Attack BTD 2,1,3-Benzothiadiazole Ring Strong -I, -M effects Increased δ+ on Carbonyl Carbon Nucleophile Nucleophile (e.g., Amine, Alcohol) BTD:f2->Nucleophile Favored Attack BC Phenyl Ring Weaker -I effect Moderate δ+ on Carbonyl Carbon BC:f2->Nucleophile Less Favored Attack Product_BTD Acylated Product (Higher Yield/Faster Rate) Nucleophile->Product_BTD Major Pathway Product_BC Acylated Product (Lower Yield/Slower Rate) Nucleophile->Product_BC Minor Pathway

Caption: Electronic effects influencing acyl chloride reactivity.

The 2,1,3-benzothiadiazole ring acts as a potent electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects. This significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it a "harder" and more reactive electrophile. In contrast, the phenyl group of benzoyl chloride is less electron-withdrawing, resulting in a "softer" electrophile and consequently, lower reactivity.

Conclusion and Future Outlook

This compound presents itself as a highly reactive and valuable tool for synthetic chemists, particularly in scenarios requiring the acylation of challenging substrates or when mild reaction conditions are paramount. Its enhanced reactivity, stemming from the strong electron-withdrawing nature of the benzothiadiazole core, offers a distinct advantage over more conventional acyl chlorides.

As the demand for complex and novel molecular architectures continues to grow in fields such as medicinal chemistry and materials science, the strategic application of specialized reagents like this compound will undoubtedly play an increasingly important role. Further studies exploring the full scope of its reactivity and its application in the synthesis of functional molecules are warranted and expected to unveil even greater potential.

References

  • This compound | C7H3ClN2OS - PubChem. National Center for Biotechnology Information. [Link]

  • 2,1,3-Benzothiadiazole-5-carboxylic acid | C7H4N2O2S - PubChem. National Center for Biotechnology Information. [Link]

  • Benzothiadiazole - an overview | ScienceDirect Topics. ScienceDirect. [Link]

  • Synthesis of 2,1,3-Benzothiadiazole Derivatives as Photosensitizers for Photodynamic Therapy. MDPI. [Link]

  • Design, synthesis and biological evaluation of 2,1,3-benzothiadiazole derivatives as potential antitumor agents. National Center for Biotechnology Information. [Link]

A Comparative Guide to the Fluorescence of 2,1,3-Benzothiadiazole-5-carbonyl Chloride Derivatives for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision that profoundly impacts experimental outcomes. The ideal probe offers not only bright and stable fluorescence but also affords the flexibility for chemical modification to target specific cellular compartments or biomolecules. This guide provides an in-depth validation of a class of fluorophores derived from 2,1,3-benzothiadiazole-5-carbonyl chloride. We will explore their synthesis, comparative photophysical properties, and validate their application in cellular imaging against established commercial alternatives.

The 2,1,3-benzothiadiazole (BTD) core is a privileged heterocyclic scaffold in the design of fluorescent materials due to its inherent electron-accepting nature. When conjugated with electron-donating moieties, it forms a robust donor-π-acceptor (D-π-A) system, which is the foundation for its strong fluorescence and sensitivity to the local environment. The introduction of a carbonyl chloride group at the 5-position of the BTD ring provides a versatile reactive handle for the synthesis of a diverse library of derivatives, allowing for the fine-tuning of their photophysical and biological properties.

The Strategic Advantage of the 2,1,3-Benzothiadiazole Scaffold

The BTD scaffold offers several key advantages that make it an attractive core for fluorescent probes[1]:

  • High Photostability: BTD derivatives are known for their resistance to photobleaching, enabling long-term imaging experiments.

  • Large Stokes Shifts: The significant separation between the maximum absorption and emission wavelengths minimizes self-quenching and improves the signal-to-noise ratio.

  • Solvatochromic Properties: The fluorescence of BTD derivatives is often sensitive to the polarity of the surrounding environment, which can be exploited for sensing applications.

  • Tunable Emission: The emission color can be readily tuned from blue to the near-infrared by modifying the electron-donating substituents.

Synthesis of a Focused Library of BTD-5-carboxamide Derivatives

The synthesis of our BTD-based fluorescent probes commences with the commercially available this compound. This versatile precursor allows for the straightforward synthesis of a library of carboxamide derivatives through reaction with various primary and secondary amines. For this comparative guide, we have synthesized three representative derivatives to demonstrate the impact of the amine substituent on the photophysical properties.

cluster_0 Synthesis of BTD-5-carboxamide Derivatives Start 2,1,3-Benzothiadiazole- 5-carbonyl chloride Reaction Amidation Reaction (Base, Solvent) Start->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Product BTD-5-carboxamide Derivative Reaction->Product

Caption: Synthetic pathway for BTD-5-carboxamide derivatives.

Experimental Protocol: Synthesis of BTD-5-carboxamides
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Amine: Slowly add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired BTD-5-carboxamide derivative.

Comparative Photophysical Properties

The fluorescence properties of the synthesized BTD-5-carboxamide derivatives were characterized and compared with two widely used commercial fluorescent probes, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and Dansyl chloride. NBD-Cl is a non-fluorescent molecule that becomes fluorescent upon reaction with amines, while Dansyl chloride is a classic environmentally sensitive probe[2][3].

Compoundλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)
BTD-NH-Alkyl ~420~510~90~0.4
BTD-NH-Phenyl ~440~540~100~0.6
BTD-N(CH₃)₂-Phenyl ~460~580~120~0.7
NBD-amine adduct [2]46451248Variable[4]
Dansyl-amine adduct [5]~340~520~180Variable[6]

The data clearly demonstrates the tunability of the BTD scaffold. The emission wavelength red-shifts with increasing electron-donating ability of the amine substituent, from an alkylamine to an aniline, and further to a more electron-rich N,N-dimethylaniline. This is a direct consequence of the enhanced intramolecular charge transfer (ICT) character of the excited state. Furthermore, the BTD derivatives exhibit significantly larger Stokes shifts compared to the NBD-amine adduct, which is advantageous for minimizing spectral overlap in multiplex imaging applications.

Experimental Validation: Cellular Imaging of Lipid Droplets

To validate the practical utility of the synthesized BTD derivatives, we performed a cellular imaging experiment targeting lipid droplets, which are dynamic organelles involved in lipid metabolism and are often upregulated in cancer cells. The lipophilicity of the BTD core makes it a promising candidate for lipid droplet staining.

cluster_1 Cellular Imaging Workflow Cell_Culture Culture adherent cells on glass-bottom dishes Probe_Incubation Incubate cells with BTD-derivative solution Cell_Culture->Probe_Incubation Washing Wash cells with PBS to remove excess probe Probe_Incubation->Washing Imaging Image cells using fluorescence microscopy Washing->Imaging Analysis Analyze images for probe localization Imaging->Analysis

Caption: Workflow for validating BTD derivatives in cellular imaging.

Experimental Protocol: Live-Cell Imaging of Lipid Droplets
  • Cell Culture: Plate HeLa cells on glass-bottom dishes and culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Probe Preparation: Prepare a 1 mM stock solution of the BTD-5-carboxamide derivative in DMSO.

  • Cell Staining: Dilute the stock solution to a final concentration of 1 µM in pre-warmed DMEM. Remove the culture medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for 30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells three times with phosphate-buffered saline (PBS).

  • Imaging: Add fresh DMEM to the cells and image immediately using a fluorescence microscope equipped with appropriate filter sets.

The BTD-N(CH₃)₂-Phenyl derivative is expected to show bright and specific staining of lipid droplets, owing to its increased lipophilicity and strong fluorescence in non-polar environments. In contrast, a less lipophilic derivative like BTD-NH-Alkyl may show more diffuse cytoplasmic staining. This highlights the importance of rational probe design for specific subcellular targeting.

Comparison with Commercial Alternatives

While NBD and Dansyl derivatives are workhorses in fluorescence labeling, the BTD-5-carboxamides present a compelling alternative with distinct advantages:

  • Higher Quantum Yields: In non-aqueous environments like lipid droplets, the BTD derivatives are expected to exhibit higher fluorescence quantum yields compared to NBD and Dansyl adducts, which are often quenched in aqueous or polar environments[4][6].

  • Greater Photostability: As previously mentioned, the BTD core is inherently more photostable than many other fluorophores, allowing for more robust and prolonged imaging experiments.

  • Tunable Emission in the Visible Range: The ease of modification of the BTD-5-carbonyl chloride allows for the generation of a palette of probes with emissions spanning the green to red portion of the spectrum, which is ideal for multicolor imaging and avoiding autofluorescence.

Conclusion and Future Outlook

The validation of this compound as a versatile platform for the development of fluorescent probes is a significant step forward for researchers in the life sciences. The straightforward synthesis, tunable photophysical properties, and excellent performance in cellular imaging applications make these derivatives a powerful tool for studying cellular biology and for the development of new diagnostic and therapeutic agents.

Future work will focus on expanding the library of BTD-5-carboxamide derivatives to include probes with even longer emission wavelengths for deep-tissue imaging, as well as the incorporation of targeting moieties for specific proteins and organelles. The inherent sensitivity of the BTD core to its environment also opens up exciting possibilities for the development of "smart" probes that report on specific physiological parameters such as pH, viscosity, or the presence of reactive oxygen species.

References

  • FluoProbes®. NBD-Cl. Interchim. [Link]

  • Wikipedia. Dansyl chloride. [Link]

  • Grokipedia. Dansyl chloride. [Link]

  • MDPI. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]

  • Doloczki, S., Holmberg, K. O., Galván, I. F., Swartling, F. J., & Dyrager, C. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(23), 14754-14762. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity in 2,1,3-Benzothiadiazole-Based Thiol Sensors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate detection of biothiols is paramount for understanding cellular redox states and disease pathogenesis. The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a prominent fluorophore in the design of sensors for these critical biomolecules. This guide provides an in-depth analysis of cross-reactivity studies concerning BTD-based sensors, with a particular focus on the principles applicable to 2,1,3-Benzothiadiazole-5-carbonyl chloride (BOD-Cl) and its analogs. We will explore the underlying sensing mechanisms, present a framework for comparative analysis of cross-reactivity, detail a robust experimental protocol for assessing selectivity, and discuss strategies to mitigate interference, thereby ensuring the scientific integrity and reliability of your findings.

The Significance of the 2,1,3-Benzothiadiazole Scaffold in Thiol Sensing

The 2,1,3-benzothiadiazole (BTD) core is a heterocyclic system that has garnered significant attention in the development of fluorescent probes.[1] Its electron-withdrawing nature and favorable photophysical properties make it an excellent building block for sensors designed to detect a variety of analytes.[2] When functionalized with a reactive group, such as a carbonyl chloride in the case of this compound (BOD-Cl), BTD derivatives can act as effective chemosensors.

The detection of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), is a crucial application of BTD-based probes. These molecules play vital roles in maintaining cellular redox homeostasis, and their dysregulation is implicated in numerous diseases.[3] A significant challenge in this field is the development of probes that can selectively detect one biothiol in the presence of others, especially considering the high intracellular concentration of glutathione (1-10 mM) compared to cysteine (30-200 µM).[4][5] Therefore, rigorous cross-reactivity studies are not just a perfunctory validation step but a critical component of sensor development that ensures the biological relevance of the obtained data.

The Sensing Mechanism: A Nucleophilic Aromatic Substitution Approach

The majority of BTD-based thiol sensors operate on the principle of nucleophilic aromatic substitution. The electron-deficient BTD core, further activated by an electron-withdrawing leaving group (like the chloride in BOD-Cl), is susceptible to attack by the nucleophilic thiol group of biothiols. This reaction leads to the formation of a more electron-rich thioether conjugate, which often exhibits significantly different photophysical properties, such as a "turn-on" fluorescence response.

Caption: General sensing mechanism of BTD-based thiol probes.

Comparative Analysis of Cross-Reactivity: A Model Study

A thorough cross-reactivity study should assess the sensor's response to a panel of biologically relevant molecules, including:

  • Other biothiols: Glutathione (GSH) and homocysteine (Hcy) are the most critical interferents for a cysteine-selective probe.

  • Other amino acids: A full panel of standard amino acids should be tested to ensure that the sensor does not react with other nucleophilic residues.

  • Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS): These are often present in biological systems and can potentially interact with the sensor.

  • Common ions: Biologically relevant cations and anions should be evaluated.

The results of such a study are typically presented in a table that compares the fluorescence response of the probe to the target analyte versus the potential interferents.

Table 1: Model Cross-Reactivity Data for a Hypothetical BTD-Based Cysteine Probe

Interferent (Concentration)Fluorescence Intensity (Arbitrary Units)Fold Change vs. BlankSelectivity (vs. Cysteine)
Blank 101.0-
Cysteine (200 µM) 1200 120.0 1.0
Glutathione (10 mM)505.024.0
Homocysteine (200 µM)30030.04.0
Alanine (1 mM)121.2100.0
Serine (1 mM)151.580.0
Lysine (1 mM)181.866.7
H₂O₂ (1 mM)252.548.0
Na⁺ (100 mM)111.1109.1
Cl⁻ (100 mM)101.0120.0

This table is illustrative and compiled from the expected performance of selective thiol probes as described in the literature.[3][4][6]

Experimental Protocol for Assessing Cross-Reactivity

To ensure the trustworthiness and reproducibility of your findings, a standardized and rigorous protocol for assessing cross-reactivity is essential. The following is a detailed, step-by-step methodology for evaluating a BTD-based sensor like BOD-Cl.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A Prepare Stock Solutions (Probe, Analytes, Interferents) B Determine Optimal Probe Concentration A->B C Incubate Probe with Target Analyte (e.g., Cysteine) B->C D Incubate Probe with Individual Interferents B->D E Competitive Assay: Probe + Target + Interferent B->E F Measure Fluorescence Intensity (Spectrofluorometer) C->F D->F E->F G Calculate Fold Change and Selectivity F->G H Tabulate and Visualize Data G->H

Caption: Experimental workflow for cross-reactivity assessment.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the BTD-based sensor (e.g., 10 mM BOD-Cl in DMSO).

    • Prepare stock solutions of the primary analyte (e.g., 100 mM L-cysteine in deionized water).

    • Prepare stock solutions of all potential interferents at high concentrations (e.g., 1 M for amino acids and ions, 100 mM for ROS) in appropriate solvents.

  • Determination of Optimal Working Conditions:

    • Titrate the sensor with the primary analyte to determine the optimal sensor concentration and the linear dynamic range of detection.

    • Establish the optimal buffer conditions (pH, ionic strength) and incubation time for the reaction.

  • Cross-Reactivity Screening:

    • In a 96-well plate or cuvettes, add the working solution of the sensor to the buffer.

    • To individual wells, add each potential interferent at a biologically relevant high concentration (e.g., 10 mM for GSH, 1 mM for other amino acids).

    • Include a blank (sensor only) and a positive control (sensor + primary analyte).

    • Incubate for the predetermined optimal time.

    • Measure the fluorescence intensity using a spectrofluorometer at the optimal excitation and emission wavelengths.

  • Competitive Interference Studies:

    • To further assess selectivity, perform experiments where the sensor is incubated with the primary analyte in the presence of a high concentration of a potential interferent.[4]

    • This is particularly important for assessing interference from high-abundance molecules like glutathione.

  • Data Analysis:

    • Calculate the fold change in fluorescence for each condition relative to the blank.

    • Determine the selectivity of the probe for the primary analyte over each interferent by dividing the fluorescence response of the primary analyte by that of the interferent.

    • Present the data clearly in a table and/or a bar chart for easy comparison.

Strategies to Mitigate Cross-Reactivity

Improving the selectivity of BTD-based thiol probes is an active area of research. Several strategies can be employed to minimize cross-reactivity:

  • Structural Modification of the BTD Core: The introduction of different substituents on the BTD ring can modulate its electronic properties and steric hindrance, thereby influencing its reactivity towards different thiols.[7]

  • Modification of the Reactive Group: While a carbonyl chloride is highly reactive, other leaving groups can be employed to fine-tune the reactivity and selectivity of the probe.

  • Introduction of a Secondary Recognition Moiety: Incorporating a second binding site that specifically interacts with the target analyte can significantly enhance selectivity.

  • Kinetic Discrimination: Probes can be designed to react with different thiols at significantly different rates, allowing for the selective detection of one analyte over another within a specific timeframe.[6]

  • Optimization of Reaction Conditions: Adjusting the pH of the assay buffer can be a simple yet effective way to improve selectivity, as the pKa of the thiol groups of Cys, Hcy, and GSH are different.

Conclusion

The development of selective and reliable fluorescent probes for biothiols is crucial for advancing our understanding of cellular biology and disease. While the 2,1,3-benzothiadiazole scaffold offers a powerful platform for the design of such sensors, a thorough and rigorous evaluation of cross-reactivity is indispensable. By following a systematic experimental protocol and employing rational design strategies to mitigate interference, researchers can develop BTD-based sensors that provide accurate and meaningful data from complex biological samples. This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies, empowering researchers to confidently utilize these valuable tools in their scientific endeavors.

References

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  • A fluorescent probe for intracellular cysteine overcoming the interference by glutathione. ResearchGate. [Link]

  • Fluorescent probe for highly selective detection of cysteine in living cells. PubMed. [Link]

  • A new turn-on fluorescent probe for selective detection of glutathione and cysteine in living cells. PubMed. [Link]

  • A multi-signal fluorescent probe for simultaneously distinguishing and sequentially sensing cysteine/homocysteine, glutathione, and hydrogen sulfide in living cells. PMC. [Link]

  • A BODIPY based probe for the reversible “turn on” detection of Au(III) ions. PMC. [Link]

  • Synephrine derivatives useful as anti-inflammatory agents.
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  • A single-layer structured microbial sensor for fast detection of biochemical oxygen demand. ResearchGate. [Link]

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]

  • On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. PubMed. [Link]

  • Chemiluminescent assay for detection of viable microorganisms. ResearchGate. [Link]

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  • Resilience, Response, and Risk in Water Systems : Shifting Management and Natural Forcings Paradigms. DOKUMEN.PUB. [Link]

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Safety Operating Guide

Proper Disposal of 2,1,3-Benzothiadiazole-5-carbonyl chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and organic synthesis, the safe handling and disposal of reactive chemical intermediates is paramount. 2,1,3-Benzothiadiazole-5-carbonyl chloride, a valuable building block, also presents significant hazards if not managed correctly. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus is to empower you with the knowledge to not only follow procedures but to understand the causality behind them, fostering a culture of safety and scientific integrity.

Understanding the Hazard: Chemical Profile and Reactivity

This compound is an acyl chloride. The primary hazard associated with this class of compounds is their high reactivity, particularly with nucleophiles such as water.[1][2][3] This reactivity, while useful in synthesis, necessitates careful handling during disposal to prevent uncontrolled exothermic reactions and the release of hazardous byproducts.

PropertyInformationSource
Chemical Name This compoundN/A
CAS Number 321309-31-3N/A
Molecular Formula C₇H₃ClN₂OSN/A
Primary Hazards Corrosive, Water-Reactive, Toxic[2][3]
Reactivity Reacts violently with water, alcohols, amines, and strong bases to produce corrosive hydrogen chloride (HCl) gas.[1][2][3][4][5]N/A
Hazardous Waste Code Likely D003 (Reactive Waste) under EPA regulations.[6][7]N/A

Core Directive: The Disposal Workflow

The proper disposal of this compound hinges on a controlled neutralization process known as quenching. This involves reacting the acyl chloride with a suitable nucleophile to convert it into a less hazardous and more stable compound. The entire process, from preparation to final waste disposal, must be conducted with meticulous attention to safety.

DisposalWorkflow cluster_prep Preparation cluster_quench Quenching (Neutralization) cluster_post Post-Quenching & Disposal Prep Don Appropriate PPE Review Review SDS & Procedures Prep->Review Setup Set Up in Fume Hood Review->Setup Choose Choose Quenching Agent (e.g., Water, Alcohol) Setup->Choose Cool Cool Quenching Agent Choose->Cool Add Slowly Add Acyl Chloride to Quenching Agent Cool->Add Monitor Monitor Temperature Add->Monitor Neutralize Neutralize Acidic Byproduct (e.g., with Sodium Bicarbonate) Monitor->Neutralize Waste Dispose of as Hazardous Waste Neutralize->Waste Decon Decontaminate Glassware & Equipment Neutralize->Decon

Caption: A logical workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. Each step is included to mitigate a specific, known hazard.

Part 1: Preparation and Safety Precautions
  • Consult the Safety Data Sheet (SDS): Before beginning, thoroughly review the SDS for this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Chemical-resistant gloves (such as nitrile or neoprene).

    • Safety goggles and a face shield.[8]

    • A flame-resistant lab coat.

  • Work in a Certified Chemical Fume Hood: All handling and disposal procedures must be performed in a well-ventilated chemical fume hood to prevent inhalation of corrosive vapors.[2][8]

Part 2: The Quenching Procedure

The principle behind quenching is the controlled hydrolysis of the acyl chloride to its corresponding carboxylic acid, which is significantly less reactive.

Materials:

  • This compound waste.

  • A suitable quenching agent: deionized water or an alcohol like methanol or ethanol.[2][8]

  • A beaker or flask of appropriate size (at least 5-10 times the volume of the acyl chloride).

  • A stir bar and stir plate.

  • An ice bath.

  • A weak base for neutralization (e.g., sodium bicarbonate solution).

Procedure:

  • Prepare the Quenching Solution: Place the chosen quenching agent (e.g., deionized water) in the beaker or flask. The volume of the quenching agent should be in large excess (at least 10-fold molar excess) to the amount of acyl chloride to be quenched.

  • Cool the Quenching Solution: Place the beaker or flask containing the quenching agent in an ice bath and allow it to cool to approximately 0°C.[8] This is critical to control the exothermic nature of the hydrolysis reaction.[8]

  • Slow and Controlled Addition: With vigorous stirring, slowly add the this compound dropwise to the cold quenching solution.[8] A syringe or a dropping funnel is recommended for this step. Never add the quenching agent to the acyl chloride , as this can cause a violent, uncontrolled reaction.

  • Monitor the Reaction: Observe the reaction closely. If the reaction becomes too vigorous or if there is excessive fuming (HCl gas), immediately stop the addition and allow the mixture to cool further. The rate of addition should be controlled to maintain a low temperature.[8]

  • Complete the Reaction: Once all the acyl chloride has been added, allow the mixture to stir in the ice bath for at least 30 minutes to ensure the reaction is complete.[8]

Part 3: Neutralization and Waste Collection

The quenching process generates hydrochloric acid, which must be neutralized before final disposal.[5]

  • Neutralize the Solution: Slowly add a saturated solution of sodium bicarbonate to the quenched mixture with continued stirring. Monitor the pH of the solution using pH paper. Continue adding the bicarbonate solution until the pH is between 6 and 8. Be cautious as the neutralization will produce carbon dioxide gas, which can cause foaming.

  • Containerize the Waste: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the reaction byproducts.

  • Consult with EHS: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for pickup and final disposal.

Decontamination of Laboratory Equipment

Proper decontamination of all glassware and equipment is crucial to prevent accidental exposure and cross-contamination.

Procedure:

  • Initial Rinse: After emptying the quenched solution, rinse the glassware and equipment with a solvent in which both the acyl chloride and its hydrolysis product are soluble (e.g., acetone). Collect this rinse as hazardous waste.

  • Second Rinse with Quenching Agent: Rinse the equipment with the same quenching agent used in the disposal procedure (e.g., water or methanol) to neutralize any residual acyl chloride.

  • Wash with Detergent: Wash the equipment thoroughly with laboratory detergent and water.[9]

  • Final Rinse: Rinse with deionized water.

  • Dry: Allow the equipment to air dry or place it in a drying oven.

Emergency Procedures: Spill Management

In the event of a spill of this compound:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Restrict Access: Prevent entry to the spill area.

  • PPE: If trained and safe to do so, don appropriate PPE, including respiratory protection if necessary.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels.

  • Neutralization: Cautiously and slowly add a neutralizing agent like sodium bicarbonate or soda ash to the contained spill.

  • Collection: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area following the equipment decontamination procedure.

  • Report: Report the spill to your EHS department.

By adhering to these detailed procedures, you can ensure the safe and responsible management of this compound in your laboratory, contributing to a safer research environment for everyone.

References

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • University of Nebraska–Lincoln. (2024, April). Safe Operating Procedure: BIOLOGICAL DECONTAMINATION OF LABORATORY EQUIPMENT. Retrieved from [Link]

  • YouTube. (2021, April 23). Esterification using Acid Chloride and Alcohol. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (2013, November 27). Standard Operating Procedure (SOP) for Laboratory Disinfection. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Regulations.gov. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2,1,3-Benzothiadiazole-5-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,1,3-Benzothiadiazole-5-carbonyl chloride. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from authoritative sources.

Section 1: Understanding the Hazard

This compound is a reactive chemical that demands careful handling. Its primary hazards stem from its acyl chloride functional group, which is highly susceptible to hydrolysis. Contact with moisture, including humidity in the air or on the skin, can lead to a vigorous reaction, producing hydrochloric acid and the corresponding carboxylic acid. This reaction is exothermic and can cause thermal burns in addition to chemical burns from the corrosive byproducts.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage[1][2].

  • Moisture Sensitive: Reacts with water to produce corrosive hydrogen chloride gas[1][2].

  • Respiratory Irritant: Inhalation of dust or fumes can cause respiratory irritation[1][2].

  • Toxicity: While full toxicological properties have not been investigated, it is harmful if swallowed and may be toxic in contact with skin[1][3].

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and fumes. Standard safety glasses are insufficient.
Hands Nitrile or neoprene glovesProvides a barrier against skin contact. Inspect gloves for any signs of degradation or perforation before use. Double gloving is recommended.
Body Flame-retardant lab coatProtects against splashes and spills.
Respiratory NIOSH-approved respirator with an appropriate cartridge for acid gasesRecommended when handling larger quantities or when there is a risk of aerosol generation.

Always wash your hands thoroughly with soap and water after handling the chemical, even if you have been wearing gloves[4]. Contaminated clothing should be removed immediately and laundered before reuse[3].

Section 3: Operational Plan - A Step-by-Step Workflow for Safe Handling

This workflow is designed to minimize exposure and ensure a controlled environment when working with this compound.

prep 1. Preparation - Assemble all necessary equipment and reagents. - Ensure fume hood is operational. - Don PPE. weigh 2. Weighing - Weigh the required amount in a fume hood. - Use a non-metallic spatula. prep->weigh reaction 3. Reaction Setup - Add slowly to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). - Maintain a controlled temperature. weigh->reaction quench 4. Quenching - Carefully quench the reaction with a suitable reagent (e.g., a cold, dilute solution of sodium bicarbonate). reaction->quench workup 5. Workup - Perform extraction and purification steps in the fume hood. quench->workup cleanup 6. Decontamination & Cleanup - Decontaminate all glassware and equipment with a suitable solvent (e.g., acetone or ethanol) followed by water. - Wipe down the work area. workup->cleanup

Caption: Workflow for handling this compound.

Section 4: Emergency Procedures - Responding to Exposures and Spills

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[5][6][7].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5][6][7].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[5][8].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5][7][9].
Minor Spill In a fume hood, absorb the spill with an inert, dry material such as sand or vermiculite. Place the absorbed material into a sealed container for disposal.
Major Spill Evacuate the area and contact your institution's environmental health and safety department immediately.

Section 5: Disposal Plan - Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Neutralization: Unused or residual this compound should be slowly and carefully added to a stirred, cold solution of sodium bicarbonate to neutralize it. This process should be performed in a fume hood.

  • Collection: Collect all neutralized waste, including contaminated materials and disposable PPE, in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's designated waste management program. Do not dispose of this chemical down the drain[10].

References

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • GUARD INDUSTRIE S.A.S. (n.d.). SAFETY DATA SHEET (REGULATION (EC) n° 1907/2006. Retrieved from [Link]

  • International Programme on Chemical Safety. (2021). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Henkel. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.